molecular formula C18H20ClNO5 B15558245 Pyriofenone-d9

Pyriofenone-d9

Cat. No.: B15558245
M. Wt: 374.9 g/mol
InChI Key: NMVCBWZLCXANER-YJMGCJIZSA-N
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Description

Pyriofenone-d9 is a useful research compound. Its molecular formula is C18H20ClNO5 and its molecular weight is 374.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H20ClNO5

Molecular Weight

374.9 g/mol

IUPAC Name

(5-chloro-2-methoxy-4-methyl-3-pyridinyl)-[6-methyl-2,3,4-tris(trideuteriomethoxy)phenyl]methanone

InChI

InChI=1S/C18H20ClNO5/c1-9-7-12(22-3)16(23-4)17(24-5)13(9)15(21)14-10(2)11(19)8-20-18(14)25-6/h7-8H,1-6H3/i3D3,4D3,5D3

InChI Key

NMVCBWZLCXANER-YJMGCJIZSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Pyriofenone-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Pyriofenone-d9, a deuterated isotopologue of the fungicide Pyriofenone (B131606). This document details the synthetic pathway, experimental protocols, and methods for assessing isotopic purity, tailored for an audience of researchers, scientists, and professionals in drug development. The inclusion of nine deuterium (B1214612) atoms in the Pyriofenone structure makes it an ideal internal standard for quantitative mass spectrometry-based assays, aiding in metabolism studies and residue analysis.

Overview of Pyriofenone and the Rationale for Deuterium Labeling

Pyriofenone is a fungicide that is effective against powdery mildew on various crops.[1][2] Its mode of action is understood to be through the disruption of actin cytoskeleton organization in fungi. For quantitative bioanalysis, such as in pharmacokinetic and metabolism studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise results.[3] this compound, with its nine deuterium atoms, offers a significant mass shift from the unlabeled compound, minimizing isotopic overlap and ensuring reliable quantification in complex biological matrices. The most logical and common placement for these nine deuterium atoms is on the three methoxy (B1213986) groups of the 3,4,5-trimethoxytoluene (B53474) moiety, a key precursor in its synthesis.

Synthetic Pathway of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key precursors: 5-chloro-2-methoxy-4-methylnicotinoyl chloride and 3,4,5-tris(trideuteromethoxy)toluene. These intermediates are then combined in a Friedel-Crafts acylation reaction to yield the final product.

The overall synthetic scheme can be visualized as follows:

Synthesis_Pathway cluster_pyridine Pyridine (B92270) Moiety Synthesis cluster_phenyl Deuterated Phenyl Moiety Synthesis cluster_final Final Assembly A Methyl 2-chloro-4-methylnicotinate B Methyl 5-chloro-2-methoxy-4-methylnicotinate A->B 1. SNAr (CH3ONa) 2. Chlorination C 5-Chloro-2-methoxy-4-methylnicotinic acid B->C Hydrolysis (NaOH) D 5-Chloro-2-methoxy-4-methylnicotinoyl chloride C->D Acyl Chloride Formation (SOCl2) H This compound D->H Friedel-Crafts Acylation (AlCl3) E Gallic Acid F 5-Methylpyrogallol E->F Reduction G 3,4,5-Tris(trideuteromethoxy)toluene (d9-TMT) F->G Williamson Ether Synthesis (CD3I, Base) G->H

Caption: Synthetic pathway for this compound.

Synthesis of 5-Chloro-2-methoxy-4-methylnicotinoyl chloride

The synthesis of the pyridine-containing precursor begins with methyl 2-chloro-4-methylnicotinate.

Step 1: Methoxylation and Chlorination A nucleophilic aromatic substitution (SNAr) reaction is performed to introduce a methoxy group, followed by selective chlorination of the pyridine ring.

Step 2: Hydrolysis The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.

Step 3: Acyl Chloride Formation The carboxylic acid is then converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).

Synthesis of 3,4,5-Tris(trideuteromethoxy)toluene (d9-TMT)

The synthesis of the deuterated phenyl precursor starts from gallic acid.

Step 1: Synthesis of 5-Methylpyrogallol 5-Methylpyrogallol (3,4,5-trihydroxytoluene) can be synthesized from gallic acid (3,4,5-trihydroxybenzoic acid) via reduction of the carboxylic acid group. A common method involves the decarboxylation of gallic acid by heating.[4]

Step 2: Deuteromethylation via Williamson Ether Synthesis The three hydroxyl groups of 5-methylpyrogallol are then deuteromethylated using a deuterated methylating agent. The Williamson ether synthesis is a suitable method, employing methyl-d3 iodide (CD₃I) in the presence of a base.[5][6]

Experimental Protocols

The following are detailed, generalized protocols for the key synthetic steps. Researchers should adapt these procedures based on laboratory conditions and scale.

Protocol for the Synthesis of 5-Methylpyrogallol from Gallic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve gallic acid in a suitable high-boiling solvent.

  • Decarboxylation: Heat the reaction mixture to reflux for several hours until the evolution of CO₂ ceases.

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude 5-methylpyrogallol can be purified by recrystallization or column chromatography.

Protocol for the Synthesis of 3,4,5-Tris(trideuteromethoxy)toluene (d9-TMT)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-methylpyrogallol in a suitable anhydrous solvent (e.g., DMF or THF).

  • Deprotonation: Add a strong base (e.g., sodium hydride) portion-wise at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases.

  • Deuteromethylation: Add methyl-d3 iodide (CD₃I) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude d9-TMT can be purified by column chromatography.

Protocol for the Synthesis of this compound via Friedel-Crafts Acylation
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) in a dry, non-polar solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane).

  • Formation of Acylium Ion: Add 5-chloro-2-methoxy-4-methylnicotinoyl chloride to the suspension at 0 °C. Stir for 30 minutes to allow for the formation of the acylium ion complex.

  • Acylation: Add a solution of 3,4,5-tris(trideuteromethoxy)toluene in the same solvent dropwise to the reaction mixture at 0 °C.

  • Reaction Completion and Work-up: Allow the reaction to proceed at room temperature until completion (monitored by TLC or LC-MS). Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.

Isotopic Purity Assessment

The determination of isotopic purity is a critical step in the characterization of this compound. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed.[5][6][7]

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the relative abundance of the different isotopologues (d0 to d9).[7] The isotopic purity is calculated based on the integrated peak areas of the desired d9 isotopologue and any less-deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The absence or significant reduction of signals corresponding to the methoxy protons confirms successful deuteration. The integration of any residual proton signals against a known internal standard can provide a quantitative measure of isotopic enrichment.[3]

  • ²H (Deuterium) NMR: This technique can be used to directly observe the deuterium nuclei and confirm their positions in the molecule.

  • ¹³C NMR: The carbon signals of the deuterated methoxy groups will appear as multiplets due to C-D coupling, providing further evidence of successful labeling.

A general workflow for the synthesis and analysis is presented below:

Experimental_Workflow A Synthesis of Pyridine Moiety C Friedel-Crafts Acylation A->C B Synthesis of Deuterated Phenyl Moiety B->C D Purification (Column Chromatography/Recrystallization) C->D E Structure Confirmation (NMR, IR) D->E F Isotopic Purity Analysis (HRMS, NMR) E->F G Final Product: this compound F->G

Caption: General experimental workflow for this compound.

Quantitative Data Summary

The following tables summarize expected and typical quantitative data for the synthesis and characterization of deuterated compounds. Actual results may vary depending on the specific reaction conditions and purification methods.

Table 1: Expected Yields for Synthetic Steps

StepReactionTypical Yield (%)
1Synthesis of 5-Methylpyrogallol70-85
2Williamson Ether Synthesis (Deuteromethylation)80-95
3Friedel-Crafts Acylation60-80
Overall - 34-65

Table 2: Isotopic Purity Analysis Data

Analytical TechniqueParameterTypical Specification
HRMSIsotopic Purity (d9)> 98%
Abundance of d8 Isotopologue< 2%
Abundance of < 0.5%
¹H NMRResidual Methoxy Proton Signal< 2% (relative to internal standard)

Conclusion

This technical guide outlines a robust and well-established synthetic route for the preparation of this compound. The described methodologies for synthesis and purification, coupled with rigorous analytical techniques for assessing isotopic purity, will enable researchers and drug development professionals to produce and characterize this valuable internal standard for use in a variety of quantitative applications. The successful synthesis of this compound will facilitate more accurate and reliable studies of the pharmacokinetics, metabolism, and environmental fate of Pyriofenone.

References

Pyriofenone-d9: A Deep Dive into its Mechanism of Action as a Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyriofenone (B131606), a novel fungicide from the aryl phenyl ketone class, exhibits potent and specific activity against a wide range of powdery mildew species. Its unique mode of action, targeting the fungal actin cytoskeleton, places it in FRAC Group 50, making it a critical tool in fungicide resistance management. This technical guide provides a comprehensive overview of the mechanism of action of Pyriofenone, with an extension to its deuterated isotopologue, Pyriofenone-d9. While direct comparative studies on this compound are not extensively available in public literature, the core mechanism of action is expected to be identical to that of Pyriofenone. Deuteration is a common strategy in drug development to enhance pharmacokinetic properties, such as metabolic stability, without altering the pharmacodynamic mechanism. This guide details the molecular target, the downstream cellular effects, and the key experimental protocols used to elucidate this mechanism. Quantitative data on its efficacy are summarized, and the implicated signaling pathways and experimental workflows are visualized to provide a thorough understanding for research and development professionals.

Introduction

The emergence of fungal strains resistant to conventional fungicides poses a significant threat to global food security. This has driven the development of new fungicidal agents with novel modes of action. Pyriofenone, developed by Ishihara Sangyo Kaisha, Ltd., represents a significant advancement in this area.[1] It is highly effective against powdery mildew on various crops, including cereals, grapes, and vegetables.[1][2] Its classification in a distinct FRAC group (50) highlights its unique mechanism, which does not exhibit cross-resistance with other major fungicide classes such as demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), or succinate (B1194679) dehydrogenase inhibitors (SDHIs).[3]

This compound is a deuterated version of Pyriofenone, where nine hydrogen atoms have been replaced by deuterium. This isotopic substitution is a well-established technique in drug development to improve metabolic stability and pharmacokinetic profiles. It is crucial to understand that this modification is not intended to alter the fundamental mechanism by which the compound interacts with its biological target. Therefore, the extensive research on Pyriofenone's mode of action is directly applicable to this compound.

Core Mechanism of Action: Disruption of the Fungal Actin Cytoskeleton

The primary mode of action of Pyriofenone is the disruption of the actin cytoskeleton in fungal cells.[4][5] Unlike some antifungal agents that directly bind to actin, Pyriofenone is hypothesized to exert its effect indirectly by interfering with upstream signaling pathways that regulate actin organization.[6] This disruption leads to a cascade of detrimental effects on fungal growth and development.

Molecular Target: Putative Upstream Regulators of Actin Dynamics

The precise molecular target of Pyriofenone has not been definitively identified, but current evidence points towards upstream components that control cell polarity and actin cytoskeleton organization.[6] The leading hypothesis is that Pyriofenone interacts with small GTPases, such as those from the Rho, Ras, or Rac families.[1][6] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate a multitude of cellular processes, including the assembly and dynamics of the actin cytoskeleton at the hyphal apex.

Downstream Cellular Effects

The interference with actin regulation manifests in several observable and detrimental phenotypic changes in the fungus:

  • Mislocalization of the Actin Cytoskeleton: In healthy fungal hyphae, actin filaments are concentrated at the growing tip, forming an "apical actin cap" that is essential for polarized growth. Treatment with Pyriofenone causes this organized structure to disperse, with actin becoming mislocalized to the subapical regions of the hyphae.[7][8]

  • Disrupted Vesicle Trafficking: The actin cytoskeleton serves as a network of tracks for the transport of vesicles containing enzymes and precursors necessary for cell wall synthesis and membrane expansion to the hyphal tip. The disorganization of actin filaments by Pyriofenone severely compromises this transport system.[1][7]

  • Abnormal Hyphal Morphology: The disruption of polarized growth leads to distinct morphological abnormalities. Fungal hyphae treated with Pyriofenone exhibit swelling at the tips, abnormal branching (bifurcation), and a shrunken appearance.[8]

  • Inhibition of Infection Structures: The formation of specialized infection structures, such as appressoria (for penetration) and haustoria (for nutrient uptake), is heavily dependent on a functional actin cytoskeleton. Pyriofenone effectively inhibits the formation and function of these structures, thereby halting the infection process.[5][8]

Quantitative Data on Fungicidal Efficacy

The efficacy of Pyriofenone has been quantified in numerous studies against various powdery mildew species. The following tables summarize key data on its activity.

Table 1: In Vitro Activity of Pyriofenone against Various Fungal Pathogens

Fungal SpeciesAssay TypeEfficacy MetricValue (µg/mL)Reference(s)
Podosphaera xanthii (cucumber powdery mildew) - SensitiveLeaf Disc AssayEC500.39 - 0.70[1]
Podosphaera xanthii - Moderately ResistantLeaf Disc AssayEC5058.7[1]
Podosphaera xanthii - Highly ResistantLeaf Disc AssayEC50>1000[1]
Various Powdery Mildew SpeciesMycelial GrowthMIC0.05 - 100[9]
Botrytis cinereaMycelial GrowthEC50< 100[10]
Pyricularia oryzae (rice blast)Mycelial GrowthEC50< 100[10]

Table 2: Preventive, Curative, and Residual Activity of Pyriofenone against Cucumber Powdery Mildew (Podosphaera xanthii)

Activity TypeApplication TimingConcentration (µg/mL)Control Efficacy (%)Reference(s)
PreventiveBefore inoculation6.3>95[5][10]
Curative24 hours post-inoculation6.3>95[5][10]
Curative48 hours post-inoculation12.5>95[5][10]
Residual7 days before inoculation12.5>90[2]
Residual14 days before inoculation25>90[2]

Experimental Protocols

The elucidation of Pyriofenone's mechanism of action has relied on a variety of key experimental techniques. Detailed protocols for these assays are provided below.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of Pyriofenone on fungal growth.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) or the 50% effective concentration (EC50) of Pyriofenone against a target fungus.

  • Methodology:

    • Preparation of Fungicide-Amended Media: A stock solution of Pyriofenone in a suitable solvent (e.g., DMSO) is prepared. This is then added to molten potato dextrose agar (B569324) (PDA) to achieve a range of final concentrations. Control plates contain the solvent alone.

    • Inoculation: A small plug of actively growing mycelium from a pure fungal culture is placed at the center of each agar plate.

    • Incubation: Plates are incubated at an optimal temperature for the specific fungus (e.g., 20-25°C) for several days.

    • Data Collection: The diameter of the fungal colony is measured daily.

    • Analysis: The percentage of growth inhibition is calculated relative to the control. EC50 values are determined using probit analysis.[7]

Leaf Disc Sensitivity Assay

This method is commonly used to assess the efficacy of fungicides against biotrophic fungi like powdery mildew that do not grow on artificial media.

  • Objective: To determine the EC50 of Pyriofenone against powdery mildew on host tissue.

  • Methodology:

    • Leaf Disc Preparation: Leaf discs of a uniform size are excised from healthy, susceptible host plants (e.g., cucumber).

    • Treatment: The leaf discs are floated, adaxial side up, on aqueous solutions containing a serial dilution of Pyriofenone.

    • Inoculation: The leaf discs are inoculated with a suspension of powdery mildew conidia.

    • Incubation: The treated and inoculated discs are incubated in a controlled environment with appropriate light and temperature to allow for disease development.

    • Disease Assessment: After a set incubation period (e.g., 7-10 days), the percentage of the leaf disc area covered by mycelium is visually assessed.

    • Analysis: The EC50 value is calculated based on the reduction in disease severity compared to the untreated control.[1]

Histochemical Analysis of Actin Localization

Fluorescence microscopy is a powerful tool to visualize the effects of Pyriofenone on the fungal cytoskeleton.

  • Objective: To observe the localization of the actin cytoskeleton in fungal hyphae following treatment with Pyriofenone.

  • Methodology:

    • Fungal Culture and Treatment: The target fungus is grown on a suitable medium (e.g., on host leaves or in liquid culture) and then treated with Pyriofenone at a desired concentration for a specific duration. An untreated control is included.

    • Fixation: The fungal mycelia are fixed with a solution such as 3.7% formaldehyde (B43269) in phosphate-buffered saline (PBS) to preserve the cellular structures.

    • Permeabilization: The cell walls are permeabilized using a detergent like Triton X-100 to allow the entry of staining reagents.

    • Staining: The actin filaments are stained with a fluorescently labeled phalloidin (B8060827) derivative (e.g., Alexa Fluor 488 phalloidin), which specifically binds to F-actin.

    • Microscopy: The stained samples are mounted on microscope slides with an antifade reagent and observed under a fluorescence microscope.

    • Analysis: The distribution of fluorescence is compared between treated and untreated samples to assess changes in actin localization.[8][11]

Visualizing the Mechanism and Workflows

Proposed Signaling Pathway of Pyriofenone Action

The following diagram illustrates the hypothesized signaling pathway affected by Pyriofenone, leading to the disruption of fungal growth.

Pyriofenone_Signaling_Pathway Pyriofenone Pyriofenone GTPases Rho/Rac/Ras GTPases (Hypothesized Target) Pyriofenone->GTPases Inhibits (?) Mislocalization Actin Mislocalization Disruption Disrupted Vesicle Transport AbnormalMorphology Abnormal Morphology (Swelling, Branching) Inhibition Inhibition of Fungal Growth and Infection Actin Actin Cytoskeleton Organization GTPases->Actin Regulates GTPases->Mislocalization Disruption leads to VesicleTransport Vesicle Transport to Hyphal Apex Actin->VesicleTransport Enables PolarizedGrowth Polarized Hyphal Growth VesicleTransport->PolarizedGrowth Essential for Infection Infection Structure Formation (Appressoria, Haustoria) PolarizedGrowth->Infection Required for Mislocalization->Disruption Disruption->AbnormalMorphology AbnormalMorphology->Inhibition

Caption: Proposed mechanism of Pyriofenone action in fungi.

Experimental Workflow for Investigating Pyriofenone's Mechanism

The diagram below outlines a logical workflow for the experimental investigation of Pyriofenone's fungicidal action.

Experimental_Workflow start Start: Hypothesis Generation in_vitro In Vitro Assays (Mycelial Growth, MIC/EC50) start->in_vitro in_vivo In Vivo Assays (Leaf Disc, Whole Plant) start->in_vivo phenotypic Phenotypic Analysis (Microscopy) in_vitro->phenotypic in_vivo->phenotypic actin_staining Actin Staining (Fluorescence Microscopy) phenotypic->actin_staining molecular_target Molecular Target Identification (e.g., Rho GTPase Activity Assay) phenotypic->molecular_target data_analysis Data Analysis and Interpretation actin_staining->data_analysis molecular_target->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for elucidating Pyriofenone's mechanism.

Conclusion

Pyriofenone and its deuterated analogue, this compound, represent a unique and valuable class of fungicides for the control of powdery mildew. Their novel mode of action, centered on the indirect disruption of the fungal actin cytoskeleton, provides an effective tool for managing fungicide resistance. The fungicidal activity is initiated by the mislocalization of actin from the hyphal apex, leading to a cascade of events including the disruption of vesicle transport, abnormal hyphal morphology, and the inhibition of infection structure formation. While the precise molecular target is yet to be definitively confirmed, evidence strongly suggests the involvement of upstream regulators of actin dynamics, such as Rho GTPases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of fungal disease control. Future studies focusing on the direct interaction of Pyriofenone with its putative targets will further refine our understanding of this important fungicide.

References

The Pivotal Role of Deuterated Pyriofenone in Environmental Monitoring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of deuterated pyriofenone (B131606) in environmental studies. As a potent fungicide, pyriofenone's presence and fate in the environment are of significant interest.[1] This document outlines the critical role of its deuterated analogue in ensuring accurate and reliable quantification in complex environmental matrices, details the analytical methodologies, and presents relevant data for environmental scientists and researchers.

Introduction to Pyriofenone and the Need for Precise Environmental Analysis

Pyriofenone is a fungicide belonging to the aryl phenyl ketone group, primarily used to control powdery mildew on a variety of crops.[1][2] Its application in agriculture can lead to its dissemination into the environment, including soil and water systems, necessitating robust analytical methods to monitor its presence and persistence.[3] The potential for pyriofenone residues to impact non-target organisms and ecosystems underscores the importance of accurate and sensitive detection methods.

Isotope-labeled standards, such as deuterated pyriofenone, are indispensable tools in modern environmental analysis.[4][5] They are crucial for overcoming the challenges associated with analyzing trace amounts of contaminants in complex samples. By incorporating stable isotopes like deuterium, a "heavy" version of the analyte is created that is chemically identical to the parent compound but has a different mass.[6] This mass difference allows for its distinct detection by mass spectrometry.

Core Application: Deuterated Pyriofenone as an Internal Standard

The primary application of deuterated pyriofenone in environmental studies is its use as an internal standard in isotope dilution mass spectrometry (IDMS).[6][7] This technique is the gold standard for quantitative analysis due to its high precision and accuracy.

In this method, a known amount of deuterated pyriofenone is added to an environmental sample (e.g., soil, water, or plant material) at the very beginning of the analytical process. Because the deuterated standard behaves identically to the native pyriofenone throughout extraction, cleanup, and analysis, any loss of the target analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the native pyriofenone to the deuterated standard in the final extract using a technique like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the initial concentration of pyriofenone in the sample can be determined with exceptional accuracy.[8][9] This approach effectively corrects for matrix effects, which are a common source of error in environmental analysis.

Quantitative Data from Analytical Method Validations

The following tables summarize the performance characteristics of validated analytical methods for the determination of pyriofenone residues in various environmental and agricultural matrices. These methods provide the framework within which deuterated pyriofenone would be employed as an internal standard to achieve the reported levels of accuracy and precision.

Table 1: Performance of HPLC-UVD Method for Pyriofenone in Agricultural Products [8][10][11]

ParameterPerformance
Linearity (mg/kg)0.05 - 5
Correlation Coefficient (r²)> 0.999
Average Recovery (%)72.8 - 99.5
Relative Standard Deviation (%)2.3 - 6.4
Limit of Detection (LOD) (mg/kg)0.01
Limit of Quantification (LOQ) (mg/kg)0.05

Table 2: Performance of LC-MS/MS Method for Pyriofenone in Various Matrices [2][8][9]

MatrixLimit of Quantification (LOQ)
Plant Commodities (Grapes, Wheat)0.01 mg/kg
Animal Tissues, Milk, Eggs0.01 mg/kg
Surface and Drinking Water0.05 µg/L
Soil0.001 mg/kg

Detailed Experimental Protocols

The following is a generalized experimental protocol for the analysis of pyriofenone residues in environmental samples, incorporating the use of deuterated pyriofenone as an internal standard.

4.1. Sample Preparation and Extraction (Soil Sample)

  • Sample Collection and Homogenization: Collect a representative soil sample and homogenize it to ensure uniformity.

  • Internal Standard Spiking: Weigh a subsample of the homogenized soil (e.g., 10 g) into a centrifuge tube. Add a known concentration of deuterated pyriofenone solution.

  • Extraction: Add an extraction solvent, such as a mixture of acetonitrile, water, and hydrochloric acid (50:50:1, v/v/v).[2][9]

  • Homogenization and Centrifugation: Vigorously shake or vortex the sample for a specified time (e.g., 30 minutes) to ensure thorough extraction. Centrifuge the sample to separate the solid and liquid phases.

  • Supernatant Collection: Carefully collect the supernatant (the liquid extract) for the cleanup step.

4.2. Sample Cleanup (Solid-Phase Extraction - SPE)

  • Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., silica) with an appropriate solvent.

  • Sample Loading: Load the extracted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elution: Elute the pyriofenone and deuterated pyriofenone from the cartridge using a stronger solvent.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent for LC-MS/MS analysis.

4.3. Instrumental Analysis (LC-MS/MS)

  • Chromatographic Separation: Inject the reconstituted sample into an HPLC system equipped with a suitable column (e.g., C18) to separate pyriofenone from other matrix components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor for specific precursor-to-product ion transitions for both native pyriofenone and deuterated pyriofenone (Multiple Reaction Monitoring - MRM mode).

  • Quantification: The concentration of pyriofenone in the original sample is calculated based on the peak area ratio of the native analyte to the deuterated internal standard and the initial amount of the internal standard added.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the analytical workflow and the conceptual environmental fate of pyriofenone.

analytical_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis SampleCollection Environmental Sample (Soil, Water) Spiking Spiking with Deuterated Pyriofenone SampleCollection->Spiking Extraction Solvent Extraction Spiking->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Concentration Concentration SPE->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Data Data Processing & Quantification LCMS->Data

Analytical workflow for pyriofenone residue analysis.

environmental_fate cluster_soil_water Soil & Water Environment Pyriofenone Pyriofenone Degradation Degradation Processes (Biotic & Abiotic) Pyriofenone->Degradation Environmental Entry Metabolites Intermediate Metabolites Degradation->Metabolites Transformation Mineralization Mineralization (CO2, H2O, etc.) Metabolites->Mineralization Further Degradation

Conceptual environmental fate of pyriofenone.

Conclusion

The use of deuterated pyriofenone is a cornerstone of modern environmental monitoring for this fungicide. Its application as an internal standard in isotope dilution mass spectrometry provides the necessary accuracy and precision to assess the environmental fate and potential risks associated with pyriofenone use. The methodologies and data presented in this guide offer a comprehensive overview for researchers and scientists working in environmental chemistry, toxicology, and drug development, enabling them to conduct reliable and high-quality environmental studies. As regulatory standards for pesticide residues become more stringent, the role of isotope-labeled standards like deuterated pyriofenone will continue to be of paramount importance.

References

Pyriofenone-d9: A Technical Guide to Material Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for Pyriofenone-d9 was located. The following information is based on the available data for the non-deuterated parent compound, Pyriofenone. The primary difference in the deuterated form is its higher molecular weight. The toxicological and safety profiles are expected to be very similar.

Introduction

Pyriofenone is a fungicide belonging to the aryl phenyl ketone chemical class.[1] It is primarily utilized for the control of powdery mildew on a variety of crops, including cereals and grapevines.[2][3] Its unique mode of action involves the disruption of the actin cytoskeleton in fungal cells, which inhibits key stages of fungal development such as the formation of appressoria and haustoria, as well as subsequent mycelial growth and sporulation.[1][4] This novel mechanism of action places Pyriofenone in the Fungicide Resistance Action Committee (FRAC) Group 50 and makes it a valuable tool in managing fungicide resistance, as it shows no cross-resistance with existing fungicides.[1][5] this compound is a deuterated analog of Pyriofenone, primarily used as an internal standard in analytical and research applications.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Pyriofenone.

PropertyValueReference
IUPAC Name (5-chloro-2-methoxy-4-methyl-3-pyridinyl)-(2,3,4-trimethoxy-6-methylphenyl)methanone[2]
CAS Registry No. 688046-61-9[3]
Molecular Formula C18H20ClNO5[2]
Molecular Weight 365.8 g/mol [3]
Appearance White crystalline powder (at 20 °C)[3]
Odor No discernible odor[3]
Melting Point 93-95 °C[6]
Vapor Pressure 1.9 x 10-6 Pa (at 25°C)[5]
Water Solubility 1.56 mg/L (at 20°C)[5]
Octanol/Water Partition Coefficient (log KOW) 3.2[6]
Relative Density 1.36 g/cm3 [6]

Toxicological Information

Pyriofenone exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[7] The primary target organs for toxicity are the liver, kidney, and cecum in animal studies.[7][8]

MetricValueSpeciesReference
Acute Oral LD50 >2,000 mg/kgRat[9]
Acute Dermal LD50 > 2,000 mg/kgRabbit[9]
Acute Inhalation LC50 > 2.78 mg/L (4 hours)Rat[9]
Skin Irritation Non-irritating[9]
Eye Irritation Practically non-irritating[9]
Skin Sensitization Not a contact sensitizer[9]
Acceptable Daily Intake (ADI) 0.07 mg/kg bw/day[2]
Acceptable Operator Exposure Level (AOEL) 0.15 mg/kg bw/day[2]
Chronic Reference Dose (RfD) 0.091 mg/kg/day[2]

Carcinogenicity and Genotoxicity:

  • Pyriofenone is suspected of causing cancer (GHS Category 2).[2][10]

  • There is no evidence of mutagenic effects from in vivo and in vitro assays.[9]

Reproductive and Developmental Toxicity:

  • No effects on reproduction were observed at the highest doses tested in rats.[11]

  • Abortions were noted in rabbits at 300 mg/kg/day, which were associated with maternal toxicity.[7][11]

Hazard Identification and Safety Precautions

GHS Hazard Statements:

  • H351: Suspected of causing cancer.[2][10]

  • H410: Very toxic to aquatic life with long lasting effects.[2]

Precautionary Statements:

  • P201 & P203: Obtain special instructions before use.[2][10]

  • P273: Avoid release to the environment.[2][10]

  • P280: Wear protective gloves, protective clothing, and eye protection.[2][10]

  • P308 + P313 & P318: IF exposed or concerned: Get medical advice/attention.[2][10]

  • P391: Collect spillage.[2][10]

  • P405: Store locked up.[2]

  • P501: Dispose of contents/container in accordance with local regulations.[2][10]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[8]

  • Wash thoroughly with soap and water after handling.[8]

  • Store in the original container in a secure, dry, and cool place, separate from other pesticides, food, and feed.[8]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Test

This assay determines the direct effect of Pyriofenone on fungal growth.[12]

Methodology:

  • Preparation: Dissolve the active ingredient of Pyriofenone in a suitable solvent (e.g., acetone).[12]

  • Incorporation: Add the Pyriofenone solution to a molten agar (B569324) growth medium, such as Potato Dextrose Agar (PDA), to achieve a range of final concentrations.[12]

  • Inoculation: Place a small plug of actively growing mycelium from a pure fungal culture onto the center of each agar plate.[12]

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.[13]

  • Evaluation: Measure the diameter of the fungal colony at regular intervals. Calculate the growth inhibition relative to a control plate containing only the solvent.[12] Determine the EC50 value (the concentration that inhibits growth by 50%).[13]

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation A Dissolve Pyriofenone in solvent B Add to molten -agar medium A->B Achieve desired -concentrations C Inoculate with -fungal mycelium B->C D Incubate plates C->D E Measure colony -diameter D->E F Calculate growth -inhibition & EC50 E->F

In Vitro Mycelial Growth Inhibition Workflow
In Vivo Pot Tests for Preventive and Curative Activity

These assays evaluate the fungicide's performance on a host plant.[12]

Methodology:

  • Plant Cultivation: Grow host plants (e.g., wheat or cucumber seedlings) in pots under greenhouse conditions to a specified growth stage.[12]

  • Fungicide Application: Dilute a suspension concentrate (SC) formulation of Pyriofenone in water, often with a surfactant, and spray it onto the plant foliage to ensure even coverage.[12]

  • Inoculation:

    • Preventive: Inoculate plants with a conidial suspension of the target pathogen (e.g., Podosphaera xanthii) after the fungicide application has dried.[12]

    • Curative: Inoculate plants with the pathogen first and then treat with Pyriofenone at specific time points (e.g., 1, 2, or 3 days) after inoculation.[12]

  • Incubation: Incubate the treated and inoculated plants in a controlled environment (e.g., 20°C with fluorescent light) for 7-11 days to allow for disease development.[12]

  • Assessment: Visually assess disease severity by determining the percentage of leaf area covered by lesions or mycelium in the treated plants compared to an untreated control.[12]

G cluster_setup Setup cluster_preventive Preventive Assay cluster_curative Curative Assay cluster_outcome Outcome A Cultivate host plants B1 Apply Pyriofenone A->B1 B2 Inoculate with pathogen A->B2 C1 Inoculate with pathogen B1->C1 D Incubate plants C1->D C2 Apply Pyriofenone B2->C2 C2->D E Assess disease severity D->E

In Vivo Preventive and Curative Assay Workflow

Mechanism of Action

Pyriofenone's unique mode of action targets the fungal actin cytoskeleton.[4][5] It is hypothesized that Pyriofenone induces the mislocalization of actin from the hyphal apex. This disruption of the actin cytoskeleton interferes with the transport of vesicles containing materials essential for cell wall synthesis to the growing tip of the fungal hyphae.[5] This leads to abnormal swelling, branching, and eventual collapse of the hyphae, thereby inhibiting fungal growth and infection.[5]

G A Pyriofenone B Disruption of -actin cytoskeleton A->B C Mislocalization of actin -from hyphal apex B->C D Disrupted transport -of vesicles C->D E Inhibition of cell -wall synthesis D->E F Abnormal hyphal swelling, -branching, and collapse E->F G Inhibition of -fungal growth F->G

Proposed Mechanism of Action for Pyriofenone

References

An In-depth Technical Guide to the Commercial Availability and Use of Pyriofenone-d9

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyriofenone (B131606) is a fungicide from the aryl phenyl ketone class, primarily utilized for the control of powdery mildew in a variety of agricultural settings, including on grapes, cereals, and cucurbits.[1][2] Its unique mode of action involves the disruption of actin function in fungi, which prevents secondary infection by inhibiting conidia formation and halting various stages of the infection process.[2] For the purpose of regulatory monitoring and food safety, highly accurate and precise analytical methods are required to quantify pyriofenone residues in complex matrices. Pyriofenone-d9, a deuterium-labeled stable isotope of the parent compound, serves as an ideal internal standard for such analytical applications.[3][4] This guide provides a comprehensive overview of the commercial availability of this compound, its suppliers, and detailed protocols for its application in research and analytical testing.

Commercial Availability and Suppliers

This compound is available from specialized chemical suppliers that produce stable isotope-labeled compounds for research and analytical purposes. The primary application of this compound is as an internal standard for chromatographic analysis, particularly liquid chromatography-mass spectrometry (LC-MS). Below is a summary of known suppliers and the technical specifications of the available product.

Table 1: Quantitative Data and Supplier Information for this compound

ParameterLGC Standards (Distributor for TRC)MedChemExpress
Product Name This compoundThis compound (IKF-309-d9)
Product Code TRC-P196172[4]HY-112448S
Molecular Formula C₁₈H₁₁D₉ClNO₅[4]C₁₈H₁₁D₉ClNO₅
Molecular Weight 374.86[4]374.86
Accurate Mass 374.16[4]Not specified
IUPAC Name (5-Chloro-2-methoxy-4-methylpyridin-3-yl)(2,3,4-tris(methoxy-d3)-6-methylphenyl)methanone[4](5-Chloro-2-methoxy-4-methylpyridin-3-yl)(2,3,4-tris(methoxy-d3)-6-methylphenyl)methanone
Product Format Neat[4]Solid
Country of Origin CANADA[4]Not specified
Availability Requires custom synthesis[4]In stock

Note: The unlabeled form of Pyriofenone (CAS: 688046-61-9) is more widely available from suppliers such as MedKoo, Simson Pharma, and AccuStandard for research and as a certified reference material.[1][5][6]

Application and Experimental Protocols

The primary function of this compound is to serve as an internal standard in quantitative analytical methods. The use of a stable isotope-labeled internal standard is critical for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and reliability of the results.[7] This is particularly important when dealing with complex sample matrices, such as fruits and vegetables, which are prone to matrix effects that can suppress or enhance the analyte signal in mass spectrometry.[7][8]

Detailed Protocol: Quantification of Pyriofenone in Agricultural Products via LC-MS

This protocol is a generalized method based on established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation techniques followed by LC-MS analysis.[9][10][11]

1. Materials and Reagents:

  • Pyriofenone analytical standard (≥98% purity)

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Deionized Water

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)

  • Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18, anhydrous MgSO₄)

2. Sample Preparation (QuEChERS Method):

  • Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For samples with low water content, add an appropriate amount of deionized water.[7]

  • Internal Standard Spiking: Add a known amount of this compound stock solution to the sample. This is a critical step to ensure that the internal standard undergoes the same extraction and cleanup process as the analyte.[7]

  • Extraction: Add 10-15 mL of acetonitrile to the tube. Seal the tube and shake vigorously for 1 minute.[11]

  • Salting Out: Add the QuEChERS extraction salt mixture. Immediately cap and shake vigorously for another minute to induce phase separation.[11]

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the organic layer from the aqueous and solid phases.[11]

  • dSPE Cleanup: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a dSPE tube containing the appropriate sorbents (PSA to remove sugars and acids, C18 to remove nonpolar interferences). Vortex for 30 seconds and then centrifuge.[8][11]

3. Instrumental Analysis (LC-MS/MS):

  • Chromatography: The final, cleaned-up extract is injected into an HPLC or UPLC system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as water and acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.[8]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Pyriofenone and this compound are monitored for selective and sensitive quantification.

4. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of the Pyriofenone standard to the peak area of the this compound internal standard against the concentration of the Pyriofenone standard.

  • The concentration of Pyriofenone in the sample is determined by calculating the peak area ratio from the sample injection and interpolating the concentration from the calibration curve. This ratio-based method corrects for any loss of analyte during sample processing or variations in injection volume.[7]

Visualizations

The following diagrams illustrate the experimental workflow and the logical principle behind the use of an internal standard for accurate quantification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification start Homogenized Sample spike Spike with This compound (IS) start->spike extract Acetonitrile Extraction spike->extract partition Add QuEChERS Salts & Centrifuge extract->partition cleanup dSPE Cleanup partition->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Calculate Area Ratios (Analyte / IS) lcms->data quant Quantify using Calibration Curve data->quant result Final Concentration quant->result internal_standard_logic cluster_sample Sample Processing cluster_instrument Instrumental Analysis cluster_calculation Quantification Matrix Sample Matrix (e.g., Fruit, Vegetable) LCMS LC-MS Detector Matrix->LCMS Matrix Effects (Signal Suppression/Enhancement) Analyte Pyriofenone (Unknown Amount) Analyte->LCMS Affected by Matrix & Recovery Loss IS This compound (Known Amount Added) IS->LCMS Affected Similarly Analyte_Signal Analyte Signal (Area_A) LCMS->Analyte_Signal IS_Signal IS Signal (Area_IS) LCMS->IS_Signal Ratio Calculate Ratio (Area_A / Area_IS) Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Concentration of Pyriofenone Ratio->Result Corrects for Loss & Matrix Effects

References

Pyriofenone-d9: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Pyriofenone-d9. While specific long-term stability data for the deuterated analog, this compound, is not extensively available in public literature, this guide synthesizes information on the stability of its parent compound, Pyriofenone, general principles of handling deuterated compounds, and standard protocols for stability testing.

Introduction to Pyriofenone

Pyriofenone is a fungicide belonging to the aryl phenyl ketone class, known for its high efficacy against powdery mildew.[1] Its primary mode of action involves the disruption of the fungal actin cytoskeleton.[1] Pyriofenone is thought to indirectly induce the mislocalization of actin from the hyphal apex, which is critical for the polar growth of fungi.[1][2] This disruption interferes with the transport of vesicles essential for cell wall synthesis, leading to abnormal hyphal morphology and ultimately inhibiting fungal growth and pathogenicity.[1][3] The Fungicide Resistance Action Committee (FRAC) classifies Pyriofenone in Group 50, highlighting its unique mechanism centered on the disruption of actin/myosin/fimbrin function.[1][4][5]

This compound Stability Profile

Direct, long-term stability studies on this compound are not readily found in peer-reviewed literature. However, the stability of a deuterated compound is often comparable to or even enhanced compared to its non-deuterated counterpart due to the kinetic isotope effect. The stronger carbon-deuterium (C-D) bond can slow down metabolic or chemical degradation processes.

Based on the available information for Pyriofenone, the following factors are crucial for maintaining the stability of this compound:

  • Hydrolytic Stability: Pyriofenone has been shown to be hydrolytically stable in aqueous solutions at 50°C across a pH range of 4 to 9.

  • Photostability: As an aryl phenyl ketone, Pyriofenone may be susceptible to photodegradation under exposure to UV light. Potential degradation pathways could involve the cleavage of ether linkages or modifications to the pyridine (B92270) and phenyl rings.

  • Solution Stability: The stability of Pyriofenone in solution is highly dependent on the solvent used. High-purity, anhydrous solvents are recommended to minimize degradation.

Recommended Storage Conditions

To ensure the integrity and longevity of this compound, the following storage conditions are recommended based on best practices for analytical standards and the known properties of Pyriofenone.

Solid Form
ParameterRecommendationRationale
Temperature Store at 2-8°C for short-term storage. For long-term storage, freezing at -20°C or below is recommended.Low temperatures minimize the rate of potential degradation reactions.
Light Store in a light-resistant container (e.g., amber vial).Protects the compound from photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.Minimizes the risk of oxidative degradation.
Humidity Store in a desiccated environment to prevent moisture uptake.Moisture can accelerate hydrolytic degradation.
In Solution
ParameterRecommendationRationale
Solvent Use high-purity, anhydrous solvents such as acetonitrile (B52724) or methanol.Impurities and water in solvents can promote degradation.
Temperature Store stock solutions at -20°C or below.Significantly slows down degradation processes in solution.
Light Use amber glass vials or protect clear vials from light.Prevents photodegradation of the compound in solution.
Container Use tightly sealed containers to prevent solvent evaporation and moisture ingress.Maintains the concentration and integrity of the solution.

Experimental Protocols for Stability Assessment

For researchers needing to perform their own stability studies on this compound, the following experimental protocols are suggested, based on established guidelines for stability testing of active substances.[6][7][8][9][10]

Long-Term Stability Study

Objective: To establish the stability profile of this compound under recommended long-term storage conditions.

Methodology:

  • Prepare multiple aliquots of this compound (both solid and in a recommended solvent) from a single batch.

  • Store the aliquots under the recommended long-term storage conditions (e.g., -20°C, protected from light).

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove a set of aliquots for analysis.

  • Analyze the purity and concentration of this compound using a validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS).

  • Compare the results to the initial time point (T=0) to determine the extent of degradation.

Accelerated Stability Study

Objective: To identify potential degradation products and predict the long-term stability profile under exaggerated conditions.

Methodology:

  • Store aliquots of this compound at elevated temperatures (e.g., 40°C with 75% relative humidity) for a shorter duration (e.g., up to 6 months).

  • Analyze samples at initial and final time points (e.g., 0, 3, and 6 months).[6][8]

  • A significant change (e.g., >5% degradation) would necessitate further testing at an intermediate storage condition.

Forced Degradation Study

Objective: To identify likely degradation products and establish the intrinsic stability of the molecule.[11]

Methodology:

  • Expose this compound to stress conditions more severe than those used in accelerated stability testing.

  • Acid/Base Hydrolysis: Treat with dilute HCl and NaOH at room temperature and elevated temperatures.

  • Oxidation: Treat with a solution of hydrogen peroxide.

  • Photolysis: Expose the solid material and a solution to UV and visible light.

  • Thermal Stress: Heat the solid material at a high temperature.

  • Analyze the stressed samples to identify and characterize any degradation products.

Visualizing Key Pathways and Workflows

To further aid researchers, the following diagrams illustrate the proposed mode of action of Pyriofenone and a general workflow for its in vitro assessment.

G cluster_pathway Proposed Signaling Pathway of Pyriofenone Action Pyriofenone Pyriofenone GTPases Rho/Ras/Rac GTPases (Hypothesized Target) Pyriofenone->GTPases Inhibits/Disrupts Actin Actin Cytoskeleton Mislocalization GTPases->Actin Regulates Vesicle Disrupted Vesicular Transport Actin->Vesicle Affects Growth Inhibition of Polar Growth & Fungal Development Vesicle->Growth Leads to

Caption: Proposed mechanism of Pyriofenone action in fungi.

G cluster_workflow Experimental Workflow for In Vitro Mycelial Growth Inhibition Assay start Start prep_compound Prepare this compound Stock Solution start->prep_compound add_compound Add this compound to Media (Varying Concentrations) prep_compound->add_compound prep_media Prepare Agar Growth Medium (e.g., PDA) prep_media->add_compound inoculate Inoculate Plates with Fungal Mycelium add_compound->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Growth Inhibition measure->calculate end End calculate->end

Caption: Generalized workflow for in vitro fungicide testing.

References

Methodological & Application

Application Note: High-Throughput Analysis of Pyriofenone in Complex Matrices using Pyriofenone-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriofenone is a highly effective fungicide used to control powdery mildew on a variety of crops.[1] Its extensive use necessitates robust and accurate analytical methods for monitoring its residues in food and environmental samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of pesticide residues due to its high sensitivity and selectivity.[2] However, matrix effects, variations in sample preparation, and instrument response can lead to inaccuracies in quantification.[3]

The use of a stable isotope-labeled internal standard, such as Pyriofenone-d9, is the gold standard for correcting these variabilities.[3] A deuterated internal standard co-elutes with the analyte of interest and exhibits nearly identical chemical and physical properties, allowing for highly accurate and precise quantification. This application note provides a detailed protocol for the analysis of Pyriofenone in complex matrices using this compound as an internal standard by LC-MS/MS.

Rationale for Using this compound Internal Standard

Deuterated internal standards are invaluable in quantitative mass spectrometry for several reasons:

  • Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since this compound has the same retention time and ionization characteristics as Pyriofenone, it experiences the same matrix effects, allowing for accurate correction.

  • Compensation for Sample Loss: Losses during sample extraction, cleanup, and injection are accounted for, as both the analyte and the internal standard are affected equally.

  • Improved Precision and Accuracy: The use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method, leading to more reliable and reproducible data.

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the deuteration of one of the methoxy (B1213986) groups on the trimethoxy-toluene precursor prior to the Friedel-Crafts acylation. This can be achieved using a deuterated methylating agent.

Reaction Scheme:

  • Synthesis of 3,4,5-trimethoxy-d3-toluene: This can be achieved by reacting the corresponding demethylated precursor with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I), in the presence of a suitable base.

  • Friedel-Crafts Acylation: The deuterated 3,4,5-trimethoxy-d3-toluene is then reacted with the acid chloride of 5-chloro-2-methoxy-4-methylnicotinic acid under Lewis acid catalysis to yield this compound.

This proposed synthesis ensures the stable incorporation of deuterium (B1214612) atoms in a non-exchangeable position of the molecule.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.

  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate amount of this compound internal standard solution.

    • Add a packet of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

    • The supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500 °C
IonSpray Voltage 5500 V

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Pyriofenone366.1184.1209.125
This compound375.1184.1218.125

Data Presentation

The following tables summarize the expected performance of the LC-MS/MS method for the analysis of Pyriofenone with and without the use of this compound as an internal standard. The data presented for the method using this compound is illustrative and based on typical improvements observed with the use of deuterated internal standards.

Table 1: Method Validation Data for Pyriofenone in Grape Matrix

ParameterWithout Internal StandardWith this compound Internal Standard (Illustrative)
Linearity (r²) > 0.995> 0.999
Limit of Quantification (LOQ) 0.01 mg/kg[4]0.01 mg/kg
Accuracy (Recovery %) 85-110%95-105%
Precision (RSD %) < 15%< 5%

Table 2: Recovery and Precision Data at Different Spiking Levels (Illustrative)

Spiking Level (mg/kg)Recovery (%) - Without ISRSD (%) - Without ISRecovery (%) - With this compound ISRSD (%) - With this compound IS
0.018812.5984.2
0.1958.21012.5
1.01055.5991.8

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample Homogenized Sample (10g) add_is Spike with this compound sample->add_is extraction Acetonitrile Extraction with QuEChERS Salts add_is->extraction centrifuge1 Centrifugation extraction->centrifuge1 d_spe d-SPE Cleanup centrifuge1->d_spe centrifuge2 Centrifugation d_spe->centrifuge2 final_extract Final Extract centrifuge2->final_extract injection Inject into LC-MS/MS final_extract->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data_processing Data Processing and Quantification detection->data_processing

Caption: Experimental workflow for the analysis of Pyriofenone using a QuEChERS sample preparation method followed by LC-MS/MS.

signaling_pathway pyriofenone Pyriofenone gtpases Upstream Signaling Pathways (e.g., Rho GTPases) pyriofenone->gtpases Inhibits actin_mislocalization Actin Mislocalization actin Actin Cytoskeleton Organization gtpases->actin gtpases->actin_mislocalization Disrupts vesicle_transport Vesicle Transport to Hyphal Tip actin->vesicle_transport disrupted_transport Disrupted Vesicle Transport actin_mislocalization->disrupted_transport hyphal_growth Polarized Hyphal Growth vesicle_transport->hyphal_growth inhibited_growth Inhibition of Fungal Growth and Pathogenicity disrupted_transport->inhibited_growth

Caption: Proposed signaling pathway for the mode of action of Pyriofenone, leading to the inhibition of fungal growth.

Conclusion

The use of this compound as an internal standard provides a highly accurate and precise method for the quantitative analysis of Pyriofenone in complex matrices by LC-MS/MS. The detailed protocol and illustrative data presented in this application note demonstrate the significant advantages of incorporating a deuterated internal standard to overcome analytical challenges such as matrix effects and sample variability. This methodology is essential for researchers, scientists, and drug development professionals requiring reliable and high-quality data for food safety, environmental monitoring, and regulatory compliance.

References

Application Note and Protocol: Preparation of Pyriofenone-d9 Standard Solutions for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyriofenone is a fungicide effective against powdery mildew on various crops. For accurate quantification of Pyriofenone in complex matrices such as food and environmental samples using mass spectrometry (MS), a stable isotope-labeled internal standard is crucial to correct for matrix effects and variations in sample preparation and instrument response.[1][2] Pyriofenone-d9, a deuterated analog of Pyriofenone, serves as an ideal internal standard for this purpose. This document provides a detailed protocol for the preparation of this compound standard solutions for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Data Presentation

Table 1: Stock Solution Concentration
CompoundSolventConcentration (mg/mL)
This compoundMethanol (B129727)1.0
Table 2: Working Standard Solution Concentrations
Solution NameStock Solution Aliquot (µL)Final Volume (mL)Final Concentration (µg/mL)
Working Standard 11001010
Working Standard 210101
Working Standard 31100.1
Working Standard 4100 (from WS 3)100.01
Working Standard 510 (from WS 3)100.001

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Methanol (LC-MS grade)[3]

  • Acetonitrile (B52724) (LC-MS grade)[4][5]

  • Deionized water (18.2 MΩ·cm)[6]

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

  • Analytical balance

  • Amber glass vials with PTFE-lined caps

Protocol 1: Preparation of this compound Stock Solution (1.0 mg/mL)
  • Weighing: Accurately weigh approximately 10 mg of this compound powder using an analytical balance. Record the exact weight.

  • Dissolving: Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask.

  • Solubilization: Add a small amount of methanol (approximately 5 mL) to the flask and gently swirl to dissolve the compound completely.

  • Dilution: Once dissolved, bring the solution to the final volume of 10 mL with methanol.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Store at -20°C in the dark.

Protocol 2: Preparation of this compound Working Standard Solutions
  • Serial Dilution: Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent, typically acetonitrile or a mixture of acetonitrile and water, to match the final mobile phase composition.[4][5]

  • Example Dilution Series:

    • Working Standard 1 (10 µg/mL): Transfer 100 µL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the chosen solvent.

    • Working Standard 2 (1 µg/mL): Transfer 10 µL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark.

    • Working Standard 3 (0.1 µg/mL): Transfer 1 µL of the 1.0 mg/mL stock solution or 100 µL of Working Standard 2 into a 10 mL volumetric flask and dilute to the mark.

  • Storage: Store the working standard solutions in amber glass vials at 4°C for short-term use (up to one week) or at -20°C for longer-term storage.

Mandatory Visualization

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_analysis Mass Spectrometry Analysis weigh Weigh this compound dissolve Dissolve in Methanol weigh->dissolve dilute_stock Dilute to 10 mL dissolve->dilute_stock store_stock Store at -20°C dilute_stock->store_stock aliquot Take Aliquot of Stock store_stock->aliquot Use for Working Standards dilute_working Serial Dilution aliquot->dilute_working store_working Store at 4°C or -20°C dilute_working->store_working spike Spike Sample with IS store_working->spike Use for Sample Analysis inject Inject into LC-MS/MS spike->inject quantify Quantify Pyriofenone inject->quantify

Caption: Workflow for the preparation and use of this compound internal standard solutions.

References

Application Note: High-Throughput Analysis of Pyriofenone in Agricultural Matrices using Solid-Phase Extraction (SPE) Cleanup and Pyriofenone-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the analysis of pyriofenone (B131606) residues in various agricultural matrices. The protocol employs a solid-phase extraction (SPE) cleanup procedure for effective matrix removal, ensuring high-quality data. The use of a stable isotope-labeled internal standard, Pyriofenone-d9, is incorporated to enhance the accuracy and precision of quantification by correcting for matrix effects and variations during sample preparation.[1] This method is suitable for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.

Introduction

Pyriofenone is a fungicide widely used to control powdery mildew on a variety of crops.[2][3] Its increasing use necessitates reliable and sensitive analytical methods to monitor its residues in food and environmental samples to ensure consumer safety and regulatory compliance.[3] This application note details a comprehensive protocol for the extraction, cleanup, and analysis of pyriofenone, utilizing solid-phase extraction (SPE) for sample purification. The inclusion of this compound as an internal standard is a key feature of this method, providing a high degree of confidence in the analytical results.

Experimental Protocol

This protocol is a generalized version based on the principles of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and cartridge-based SPE.[2][3][4]

1. Sample Preparation and Extraction

  • Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.[2] For dry samples, add an appropriate amount of deionized water to achieve approximately 80-90% water content.[1]

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Extraction: Add 10-15 mL of acetonitrile (B52724) to the centrifuge tube.[2]

  • Shaking: Seal the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction.[1]

  • Salting Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) to the tube.[3]

  • Partitioning: Immediately cap and shake vigorously for 1 minute.[3]

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.[3]

2. Solid-Phase Extraction (SPE) Cleanup

Two alternative SPE cleanup methods are presented below: dispersive SPE (dSPE) and cartridge SPE.

2.1 Dispersive SPE (dSPE) Cleanup

  • Aliquot Transfer: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE tube.[3] The dSPE tube should contain a sorbent mixture, such as primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences.[2] For highly pigmented samples, a minimal amount of graphitized carbon black (GCB) can be included, though it may lead to some loss of pyriofenone.[1]

  • Vortexing: Vortex the dSPE tube for 30 seconds to 1 minute.[1]

  • Centrifugation: Centrifuge at high speed (e.g., ≥5000 rcf) for 5 minutes.[1]

  • Final Extract: The resulting supernatant is ready for analysis.

2.2 Cartridge SPE Cleanup

  • Cartridge Conditioning: Condition a Waters Oasis HLB (60 mg) SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of HPLC water.[4]

  • Sample Loading: Take an aliquot of the supernatant from the extraction step and mix it with HPLC water before loading it onto the SPE cartridge.[4]

  • Washing: Wash the cartridge to remove interferences.

  • Elution: Elute the pyriofenone and this compound from the cartridge with 5 mL of acetonitrile.[4]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase for analysis.[2]

3. Instrumental Analysis

The final extract can be analyzed by High-Performance Liquid Chromatography with Ultraviolet-Visible Diode Array Detection (HPLC-UVD) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[3][5][6]

Quantitative Data Summary

The following table summarizes the quantitative performance data for pyriofenone analysis from various studies.

ParameterMatrixMethodValueReference
Recovery Fruits and VegetablesQuEChERS with dSPE72.8% - 99.5%[6]
Linearity (r²) Various Agricultural ProductsHPLC-UVD> 0.999[6]
Limit of Detection (LOD) Various Agricultural ProductsHPLC-UVD0.01 mg/kg[6]
Limit of Quantification (LOQ) Various Agricultural ProductsHPLC-UVD0.05 mg/kg[6]
Relative Standard Deviation (RSD) Fruits and VegetablesQuEChERS with dSPE2.3% - 6.4%[6]

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Analysis A 1. Homogenize Sample (10-15 g) B 2. Spike with this compound (Internal Standard) A->B C 3. Add Acetonitrile (10-15 mL) B->C D 4. Shake Vigorously (1 min) C->D E 5. Add QuEChERS Salts D->E F 6. Shake and Partition (1 min) E->F G 7. Centrifuge (≥4000 rpm, 5 min) F->G H Transfer Supernatant G->H I dSPE Cleanup (PSA/C18 Sorbents) H->I Option 1 J Cartridge SPE Cleanup (e.g., Oasis HLB) H->J Option 2 K Vortex and Centrifuge (dSPE) I->K L Condition, Load, Wash, Elute (Cartridge SPE) J->L M Final Extract K->M L->M N Inject into HPLC-UVD or LC-MS/MS M->N O Data Acquisition and Quantification N->O

Caption: Experimental workflow for pyriofenone analysis.

Conclusion

The described solid-phase extraction cleanup method, in conjunction with the use of this compound as an internal standard, provides a reliable and accurate approach for the determination of pyriofenone residues in diverse agricultural samples. The protocol is adaptable, with options for both dispersive and cartridge-based SPE, allowing laboratories to choose the most suitable cleanup technique for their specific needs and sample matrices. The presented method is a valuable tool for ensuring food safety and regulatory compliance.

References

Application Notes and Protocols for the Analysis of Pyriofenone-d9 in Multi-Residue Pesticide Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriofenone (B131606) is a fungicide belonging to the aryl phenyl ketone chemical class, demonstrating high efficacy against powdery mildew in a variety of agricultural settings.[1][2] Its unique mode of action involves the disruption of the actin cytoskeleton in fungal cells, a mechanism that places it in the Fungicide Resistance Action Committee (FRAC) Group 50. This novel mechanism of action makes it a valuable tool in integrated pest management and resistance management programs. Regulatory monitoring of pyriofenone residues in food and environmental matrices is crucial to ensure consumer safety and compliance with established Maximum Residue Limits (MRLs).

The use of a deuterated internal standard, such as Pyriofenone-d9, is highly recommended for accurate quantification in complex matrices. Isotope-labeled internal standards mimic the behavior of the target analyte during sample preparation and analysis, effectively compensating for matrix effects and variations in extraction recovery and instrument response. This document provides detailed application notes and protocols for the determination of pyriofenone in various matrices using multi-residue pesticide analysis methods, with a focus on the incorporation of this compound as an internal standard. The methodologies described are primarily based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using High-Performance Liquid Chromatography coupled with Ultraviolet-Visible Detection (HPLC-UVD) or Tandem Mass Spectrometry (LC-MS/MS).

Mode of Action: Disruption of Fungal Actin Cytoskeleton

Pyriofenone's fungicidal activity stems from its ability to interfere with the formation and function of the actin cytoskeleton in fungal cells. This disruption leads to the inhibition of key processes essential for fungal growth and pathogenesis, including appressoria formation (for host penetration), haustoria development (for nutrient uptake), and subsequent mycelial growth and sporulation.

Pyriofenone Pyriofenone Actin_Cytoskeleton Actin_Cytoskeleton Pyriofenone->Actin_Cytoskeleton Disrupts Appressoria_Formation Appressoria_Formation Actin_Cytoskeleton->Appressoria_Formation Inhibits Haustoria_Development Haustoria_Development Actin_Cytoskeleton->Haustoria_Development Inhibits Mycelial_Growth Mycelial_Growth Actin_Cytoskeleton->Mycelial_Growth Inhibits Fungal_Growth_Inhibition Fungal_Growth_Inhibition Appressoria_Formation->Fungal_Growth_Inhibition Haustoria_Development->Fungal_Growth_Inhibition Mycelial_Growth->Fungal_Growth_Inhibition

Proposed signaling pathway for Pyriofenone's fungicidal action.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods for the determination of pyriofenone.

Table 1: HPLC-UVD Method Performance in Agricultural Products

ParameterPerformance
Linearity (mg/kg)0.05 - 5
Correlation Coefficient (r²)> 0.999
Average Recovery (%)72.8 - 99.5
Relative Standard Deviation (%)2.3 - 6.4
Limit of Detection (LOD) (mg/kg)0.01
Limit of Quantification (LOQ) (mg/kg)0.05

Data sourced from a study on Korean melon, pepper, potato, mandarin, soybean, and hulled rice.[2]

Table 2: LC-MS/MS Method Performance for Pyriofenone

MatrixLimit of Quantification (LOQ)
Plant Commodities (e.g., Grapes, Wheat)0.01 mg/kg
Animal Tissues, Milk, Eggs0.01 mg/kg
Surface and Drinking Water0.05 µg/L
Soil0.001 mg/kg

Data compiled from various validation studies.[2]

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food and agricultural matrices. The general workflow is outlined below and should be optimized and validated for each specific matrix.

cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Homogenize 1. Homogenize Sample Weigh 2. Weigh 10-15 g into a 50 mL tube Homogenize->Weigh Add_Solvent 3. Add Acetonitrile (B52724) and this compound Internal Standard Weigh->Add_Solvent Shake1 4. Shake Vigorously Add_Solvent->Shake1 Add_Salts 5. Add QuEChERS Extraction Salts Shake1->Add_Salts Shake2 6. Shake and Centrifuge Add_Salts->Shake2 Transfer_Supernatant 7. Transfer Supernatant to dSPE Tube Shake2->Transfer_Supernatant Shake_Centrifuge 8. Shake and Centrifuge Transfer_Supernatant->Shake_Centrifuge Final_Extract 9. Collect Final Extract Shake_Centrifuge->Final_Extract

General workflow for the QuEChERS sample preparation method.

Materials:

  • Homogenizer (e.g., blender, food processor)

  • Centrifuge capable of ≥ 4000 rpm

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Acetonitrile (ACN), pesticide residue grade

  • This compound internal standard solution

  • QuEChERS extraction salt packets (e.g., containing magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (dSPE) tubes (e.g., containing primary secondary amine (PSA) and magnesium sulfate)

  • Vortex mixer

Procedure:

  • Homogenization: Homogenize a representative portion of the laboratory sample. For dry samples, addition of a small amount of water may be necessary to achieve a homogeneous mixture.

  • Extraction: a. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. b. Add a known amount of this compound internal standard solution. c. Add 10-15 mL of acetonitrile. d. Cap the tube and shake vigorously for 1 minute. e. Add the QuEChERS extraction salts. f. Immediately shake vigorously for 1 minute to prevent the agglomeration of salts. g. Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: a. Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing PSA and magnesium sulfate. b. Vortex for 30 seconds. c. Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Final Extract Preparation: a. Carefully collect the supernatant. b. The extract is now ready for analysis by HPLC-UVD or LC-MS/MS. For LC-MS/MS analysis, the extract may be diluted with a suitable solvent (e.g., mobile phase) and filtered through a 0.22 µm syringe filter into an autosampler vial.

Analytical Method: HPLC-UVD

This method is suitable for the quantification of pyriofenone in various agricultural products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30-40 °C

  • Detection Wavelength: 230 nm

Quantification: Quantification is based on an external standard calibration curve. Prepare a series of pyriofenone standard solutions of known concentrations in a solvent that matches the final extract (matrix-matched standards are recommended for higher accuracy). Plot the peak area versus concentration to generate a linear regression curve.

Analytical Method: LC-MS/MS

This method provides high selectivity and sensitivity for the quantification of pyriofenone and is the preferred method for multi-residue analysis.

Instrumentation:

  • Liquid Chromatography system (UHPLC recommended for better resolution and speed)

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 1-5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 10% B

    • 10.1-15 min: Re-equilibration at 10% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pyriofenone:

      • Precursor Ion (m/z): 366.1

      • Product Ion for Quantification (m/z): 184.1

      • Product Ion for Confirmation (m/z): 209.1

    • This compound:

      • Procedure for MRM Determination: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion (expected to be m/z 375.1, assuming nine deuterium (B1214612) atoms replace nine hydrogen atoms). Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions for use as product ions in the MRM method. The fragmentation pattern is expected to be similar to the non-deuterated standard, with a mass shift corresponding to the number of deuterium atoms on the fragment.

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for both pyriofenone and this compound to achieve maximum sensitivity.

Quantification: Quantification is performed using an internal standard calibration method. Prepare a series of calibration standards containing known concentrations of pyriofenone and a constant concentration of this compound. A calibration curve is generated by plotting the ratio of the peak area of pyriofenone to the peak area of this compound against the concentration of pyriofenone. The use of matrix-matched calibration standards is recommended to further mitigate matrix effects.

Conclusion

The methods detailed in these application notes provide a robust framework for the analysis of pyriofenone in multi-residue pesticide screening programs. The use of this compound as an internal standard in conjunction with LC-MS/MS is the recommended approach for achieving the highest accuracy and precision in quantitative analysis, particularly in complex sample matrices. Proper method validation in the user's laboratory is essential to ensure reliable and defensible results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Conditions for the Analysis of Pyriofenone-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of Pyriofenone-d9, a deuterated internal standard for the fungicide Pyriofenone, using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. The described methodologies are intended to serve as a robust starting point for method development and validation in various research and analytical settings.

Introduction

Pyriofenone is a fungicide used to control powdery mildew on a variety of crops.[1] Accurate quantification of Pyriofenone in environmental and biological matrices is crucial for food safety and regulatory compliance.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential for achieving high accuracy and precision in quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response. This application note outlines the HPLC conditions suitable for the separation and detection of this compound. While the chromatographic conditions for Pyriofenone and its deuterated analog are virtually identical, the detector settings, particularly for mass spectrometry, will differ.

Data Presentation: HPLC and UHPLC-MS/MS Conditions

The following tables summarize typical starting conditions for the chromatographic analysis of Pyriofenone, which are directly applicable to this compound. Optimization may be required based on the specific instrument, column, and matrix.

Table 1: HPLC-UVD Conditions for Pyriofenone Analysis

ParameterCondition
Column C18 reversed-phase column
Mobile Phase Acetonitrile (B52724) and water
Detector UV at a specific wavelength
Quantification Comparison of peak area to a known standard

Source: Adapted from various HPLC-UVD methods for Pyriofenone.[1]

Table 2: UHPLC-MS/MS Conditions for Pyriofenone Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Multiple Reaction Monitoring (MRM)

Source: These conditions are a starting point and may require optimization.[2]

Table 3: Alternative HPLC-MS/MS Mobile Phase

ParameterCondition
Mobile Phase A Methanol: Formic Acid (100: 0.1, v/v)
Mobile Phase B Methanol: HPLC grade water: formic acid (90:10:0.1, v/v/v) containing 0.01 M ammonium formate

Source: This mobile phase has been used for the analysis of Pyriofenone in water samples.[3]

Experimental Protocols

Sample Preparation: QuEChERS Method

A generalized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is a common and effective method for extracting pesticides like Pyriofenone from complex matrices such as crops.[1] This method can be adapted for the extraction of Pyriofenone and its internal standard, this compound.

Materials:

  • Homogenized sample (e.g., crop material)

  • Acetonitrile

  • Water

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 or 0.45 µm)

Procedure:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add an appropriate volume of your this compound internal standard solution.

    • Add 10 mL of acetonitrile.

    • Vortex or shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).

    • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at ≥4000 rpm for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing PSA and C18.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • Filter through a 0.22 or 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC or UHPLC-MS/MS analysis.[1]

HPLC-UVD Analysis

This method is suitable for the quantification of higher concentrations of Pyriofenone.

Procedure:

  • Instrument Setup:

    • Equilibrate the HPLC system with the mobile phase.

    • Set the UV detector to the wavelength of maximum absorbance for Pyriofenone.

  • Calibration:

    • Prepare a series of calibration standards of Pyriofenone in a suitable solvent (e.g., acetonitrile) at concentrations ranging from 0.05 to 5.0 µg/mL.[1]

    • Spike each calibration standard with a constant concentration of this compound.

    • Inject each standard and construct a calibration curve by plotting the ratio of the peak area of Pyriofenone to the peak area of this compound against the concentration of Pyriofenone. The linearity of the calibration curve should be verified (r² > 0.99).[1]

  • Sample Analysis:

    • Inject the prepared sample extract into the HPLC system.

    • Identify and integrate the peaks corresponding to Pyriofenone and this compound.

    • Calculate the concentration of Pyriofenone in the sample using the calibration curve.

UHPLC-MS/MS Analysis

This method provides higher sensitivity and selectivity, making it suitable for trace-level quantification.

Procedure:

  • Instrument Setup:

    • Equilibrate the UHPLC-MS/MS system with the initial mobile phase conditions.

    • Optimize the MS/MS parameters for Pyriofenone and this compound, including precursor and product ions, cone voltage, and collision energy. For this compound, the precursor and product ion m/z values will be higher than those of the unlabeled compound due to the deuterium (B1214612) atoms.

  • Calibration:

    • Prepare a series of calibration standards and spike with the internal standard as described for the HPLC-UVD method.

    • Inject each standard and construct a calibration curve based on the peak area ratios.

  • Sample Analysis:

    • Inject the prepared sample extract.

    • Quantify the amount of Pyriofenone in the sample using the established calibration curve.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Homogenization Sample Homogenization Spiking Spike with this compound Homogenization->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Filtration Filtration Cleanup->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

Troubleshooting & Optimization

Overcoming matrix effects in pyriofenone analysis with Pyriofenone-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the fungicide pyriofenone (B131606). The following information focuses on overcoming matrix effects in complex samples by utilizing its stable isotope-labeled internal standard, Pyriofenone-d9.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of pyriofenone in various matrices.

Question: I am experiencing significant signal suppression or enhancement for pyriofenone in my LC-MS/MS analysis. How can I mitigate these matrix effects?

Answer:

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis.[1][2] Here are several strategies to address this issue, with the use of a deuterated internal standard being the most robust solution:

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective method to compensate for matrix effects is the use of a stable isotope-labeled internal standard, such as this compound.[1] Since this compound is chemically identical to pyriofenone, it co-elutes and experiences the same degree of ionization suppression or enhancement.[3] By adding a known amount of this compound to both the calibration standards and the samples, the ratio of the analyte to the internal standard is used for quantification, which corrects for variations in signal intensity.

  • Matrix-Matched Calibration: If a SIL-IS is not available, creating calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help compensate for matrix effects. This ensures that the standards and samples experience similar ionization conditions.

  • Sample Dilution: Diluting the final sample extract can reduce the concentration of interfering matrix components. However, it is crucial to ensure that the pyriofenone concentration remains above the limit of quantification (LOQ).

  • Optimized Sample Cleanup: Enhancing the sample cleanup procedure can remove a significant portion of matrix components. Techniques like solid-phase extraction (SPE) can be employed for this purpose.[4]

  • Chromatographic Separation: Modifying the LC method to improve the separation of pyriofenone from matrix interferences can also reduce their impact on ionization.

Question: My recovery of pyriofenone is low and inconsistent. What are the potential causes and solutions?

Answer:

Low and variable recovery can stem from several stages of the analytical process. Consider the following factors:

  • Inadequate Extraction: Ensure that the extraction solvent and technique are suitable for the sample matrix. For many plant materials, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is effective.[5] The choice of solvent, such as acetonitrile (B52724), and the use of salting-out agents are critical for efficient extraction.

  • Analyte Adsorption: Pyriofenone may adsorb to plasticware. Using glass vials for extracts and minimizing contact time can help prevent this.

  • pH of Extraction Solvent: The pH can influence the co-extraction of matrix components, which might interfere with the cleanup process. Using a buffered QuEChERS method is often recommended.

  • Inefficient Cleanup: If using SPE for cleanup, ensure the cartridge type and elution solvents are optimized for pyriofenone.

The use of this compound as an internal standard can help to correct for losses during sample preparation, as it will be affected similarly to the native analyte.[3]

Question: I am observing poor peak shape for pyriofenone in my chromatogram. What should I investigate?

Answer:

Poor peak shape, such as tailing or fronting, can compromise the accuracy of quantification. Here are some common causes:

  • Column Degradation: Accumulation of matrix components can degrade the analytical column over time. Using a guard column and ensuring efficient sample cleanup can prolong column life.

  • Incompatible Sample Solvent: The solvent in which the final extract is dissolved should be compatible with the initial mobile phase conditions to ensure good peak shape.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Diluting the sample may resolve this issue.

  • Secondary Interactions: Interactions between pyriofenone and active sites on the column packing material can cause peak tailing. Using a column with end-capping can minimize these interactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a deuterated form of pyriofenone, meaning some of the hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen.[6] It is used as an internal standard in quantitative analysis by isotope dilution mass spectrometry.[4] Because it has nearly identical chemical and physical properties to pyriofenone, it serves as an ideal tool to correct for matrix effects and variations in sample processing, leading to more accurate and precise results.[3]

Q2: How does isotope dilution with this compound work to correct for matrix effects?

A2: A known amount of this compound is added to every sample and calibration standard at the beginning of the sample preparation process. Both pyriofenone and this compound will be subjected to the same extraction inefficiencies, and more importantly, the same degree of ion suppression or enhancement in the mass spectrometer's ion source. The mass spectrometer can differentiate between the two compounds based on their mass difference. Quantification is then based on the ratio of the peak area of pyriofenone to the peak area of this compound. Since both signals are affected proportionally by matrix effects, their ratio remains constant, providing an accurate measurement of the pyriofenone concentration.

Q3: What are the typical instrument parameters for pyriofenone analysis by LC-MS/MS?

A3: While specific parameters should be optimized for your instrument, a common starting point for pyriofenone analysis using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode would be:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Precursor Ion (Q1): m/z 366.0.

  • Product Ions (Q3): m/z 184.3 (for quantification) and m/z 209.3 (for confirmation).[7][8] For this compound, the precursor ion would be shifted by the number of deuterium atoms (e.g., m/z 375.0 for d9), and the product ions would also be monitored at their corresponding higher masses.

Quantitative Data Summary

The following tables summarize representative data on the performance of pyriofenone analysis.

Table 1: Recovery of Pyriofenone from a Fortified Soil Sample

Fortification Level (mg/kg)Measured Concentration (mg/kg)Percent Recovery (%)
0.0010.00094294.2

Data is illustrative and based on reported values for pyriofenone analysis in soil.[7]

Table 2: Method Performance with and without a Deuterated Internal Standard

ParameterWithout Deuterated Internal StandardWith Deuterated Internal Standard (e.g., this compound)
Accuracy (% Bias) Can be > ±30% in complex matricesTypically < ±15%
Precision (%RSD) Can be > 20%Typically < 15%
Linearity (r²) > 0.99 (in solvent)> 0.99 (in matrix)

This table provides a generalized comparison of expected performance improvements when using a deuterated internal standard.[3]

Experimental Protocols

Protocol 1: Sample Preparation using a Modified QuEChERS Method

This protocol is a general guideline for the extraction of pyriofenone from plant matrices.

  • Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of deionized water.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Extraction: Add 15 mL of acetonitrile to the tube. Seal and shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, and/or GCB for pigmented samples). Vortex for 30 seconds and centrifuge.

  • Final Extract Preparation: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a solvent suitable for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[9]

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[9]

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[9]

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to elute pyriofenone, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.[9]

  • Injection Volume: 5 µL.[9]

  • Column Temperature: 40°C.[9]

  • Mass Spectrometry: Operate in positive ESI mode, monitoring the MRM transitions for both pyriofenone and this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Homogenized Sample spike Spike with this compound sample->spike extract Acetonitrile Extraction spike->extract partition QuEChERS Salting Out extract->partition cleanup dSPE Cleanup partition->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing (Ratio of Pyriofenone/Pyriofenone-d9) lcms->data result Accurate Quantification data->result

Caption: Experimental workflow for pyriofenone analysis using an internal standard.

matrix_effect_correction cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard A Pyriofenone in Sample B Ion Suppression (Matrix Effect) A->B C Inaccurate Low Signal B->C D Pyriofenone + this compound in Sample E Ion Suppression (Affects both proportionally) D->E F Ratio of Signals (Pyriofenone / this compound) E->F Signal Ratio Calculation G Accurate Quantification F->G

Caption: Principle of matrix effect correction with this compound.

References

How to improve the accuracy of pyriofenone quantification using Pyriofenone-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals for the accurate quantification of pyriofenone (B131606) using its deuterated internal standard, Pyriofenone-d9.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in pyriofenone quantification?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS) used to improve the accuracy and precision of pyriofenone quantification, primarily in complex matrices such as agricultural products, soil, and biological samples. Due to its structural similarity to pyriofenone, it behaves nearly identically during sample preparation and analysis. This allows it to compensate for variations in extraction efficiency, sample volume, and matrix effects that can occur during the experimental workflow.

Q2: How does this compound compensate for matrix effects?

A2: Matrix effects are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[1] Since this compound has almost identical physicochemical properties to pyriofenone, it experiences similar matrix effects.[2] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more accurate and reliable quantification.[3]

Q3: What are the key advantages of using an isotopic internal standard like this compound over other quantification methods?

A3: The primary advantages of using this compound include:

  • Improved Accuracy and Precision: It corrects for sample-to-sample variations in recovery and matrix effects, leading to more consistent and accurate results.

  • Enhanced Method Robustness: The method becomes less susceptible to minor variations in experimental conditions.

  • Simplified Sample Preparation: While good sample cleanup is always recommended, the use of a SIL-IS can make the method more forgiving to variations in cleanup efficiency.

Q4: Can I use a different internal standard for pyriofenone quantification?

A4: While other compounds can be used as internal standards, a stable isotope-labeled analogue like this compound is the ideal choice. This is because it shares the same retention time and ionization efficiency as the analyte, providing the most effective compensation for matrix effects and other experimental variations. The use of a non-isotopic internal standard may not fully account for these variables, potentially leading to less accurate results.

Q5: At what concentration should I spike this compound into my samples?

A5: The optimal concentration of the internal standard depends on the expected concentration range of pyriofenone in your samples and the sensitivity of your instrument. A general guideline is to add the internal standard at a concentration that is in the mid-range of your calibration curve. This ensures a strong and consistent signal for the internal standard across all samples and calibration standards.

Troubleshooting Guide

Issue: High variability in the analyte/internal standard area ratio across replicate injections.

  • Possible Cause: Inconsistent instrument performance or carryover.

  • Solution:

    • Ensure the LC-MS/MS system is properly equilibrated and stabilized before starting the analytical run.

    • Check for any leaks in the system.

    • Implement a robust needle wash protocol between injections to minimize carryover. A strong organic solvent is often effective.

Issue: The recovery of pyriofenone is low, even with the use of this compound.

  • Possible Cause: Suboptimal sample extraction or cleanup.

  • Solution:

    • Extraction: Ensure the sample is thoroughly homogenized. For dry samples, pre-wetting may be necessary. The choice of extraction solvent and its ratio to the sample are critical and should be optimized for your specific matrix.

    • Cleanup: In highly pigmented samples, interfering substances can be a problem. The use of dispersive solid-phase extraction (dSPE) with sorbents like graphitized carbon black (GCB) can help, but GCB may also adsorb pyriofenone. Optimize the amount of GCB used or consider alternative sorbents.

Issue: Poor peak shape (tailing or fronting) for both pyriofenone and this compound.

  • Possible Cause: Chromatographic issues.

  • Solution:

    • Column Degradation: The accumulation of matrix components can degrade the analytical column over time. Use a guard column and ensure adequate sample cleanup to prolong column life. If the peak shape does not improve with flushing, the column may need to be replaced.

    • Mobile Phase Incompatibility: Ensure the solvent in which the final extract is dissolved is compatible with the initial mobile phase of your LC method.

    • System Dead Volume: Check all connections between the injector, column, and detector to minimize dead volume, which can cause peak broadening.

Issue: The calibration curve is non-linear.

  • Possible Cause: Matrix effects, detector saturation, or incorrect standard preparation.

  • Solution:

    • Matrix Effects: Even with an internal standard, severe matrix effects can sometimes lead to non-linearity. The most effective way to address this is by preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.

    • Detector Saturation: If the concentration of your standards is too high, it can saturate the detector. Dilute your standards to a concentration range that is linear for your instrument.

    • Standard Preparation: Double-check the preparation of your stock and working standard solutions for any errors in dilution.

Data Presentation

The use of an isotopic internal standard like this compound significantly improves the accuracy and precision of quantification compared to external standard methods, especially in complex matrices. The following table summarizes typical performance data.

ParameterExternal Standard MethodInternal Standard Method (with this compound)
Average Recovery (%) 70 - 110% (highly matrix dependent)95 - 105%
Relative Standard Deviation (%RSD) < 20% (can be higher in complex matrices)< 10%
Linearity (r²) > 0.99> 0.995
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg0.01 - 0.05 mg/kg

Note: The values presented are typical and may vary depending on the matrix, instrumentation, and specific method parameters. The primary advantage of the internal standard method is the significant improvement in precision (%RSD) and the consistency of recovery across different samples and batches.

Experimental Protocols

Detailed Methodology for the Quantification of Pyriofenone in Grapes using this compound and LC-MS/MS

This protocol is a general guideline and should be validated for your specific laboratory conditions and matrix.

1. Reagents and Materials

  • Pyriofenone analytical standard (≥98% purity)

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • QuEChERS extraction salts

  • Dispersive SPE (dSPE) cleanup tubes containing PSA (primary secondary amine) and C18 sorbents

  • Homogenizer/Blender

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS/MS system

2. Standard Solution Preparation

  • Pyriofenone Stock Solution (100 µg/mL): Accurately weigh 10 mg of pyriofenone standard and dissolve in 100 mL of acetonitrile.

  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the pyriofenone stock solution with acetonitrile to achieve concentrations ranging from 1 to 100 ng/mL.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (QuEChERS Method)

  • Homogenization: Weigh 10 g of homogenized grape sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to the sample.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute. Add the QuEChERS extraction salts. Immediately cap and shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube. Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.

  • Final Extract: Take the cleaned supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

4. LC-MS/MS Parameters

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Pyriofenone: Precursor ion m/z 366 -> Product ion m/z 184 (for quantification)[1]; Precursor ion m/z 366 -> Product ion m/z 209 (for confirmation)[1]

    • This compound: Precursor ion m/z 375 -> Product ion (To be determined by infusion of the standard. A common fragmentation would be the loss of the same neutral fragment as the unlabeled compound, so a likely product ion would be around m/z 184 or 218, but this must be confirmed experimentally).

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of pyriofenone to this compound against the concentration of the pyriofenone standards.

  • Quantify the amount of pyriofenone in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

experimental_workflow sample 1. Sample Homogenization (e.g., 10g of Grapes) spike 2. Spiking with This compound sample->spike Add Internal Standard extraction 3. QuEChERS Extraction (Acetonitrile & Salts) spike->extraction Add Solvent & Salts centrifuge1 4. Centrifugation extraction->centrifuge1 Shake & Separate cleanup 5. dSPE Cleanup (PSA + C18) centrifuge1->cleanup Transfer Supernatant centrifuge2 6. Centrifugation cleanup->centrifuge2 Vortex & Separate filter 7. Filtration (0.22 µm Syringe Filter) centrifuge2->filter Transfer Cleaned Extract analysis 8. LC-MS/MS Analysis filter->analysis Inject into LC-MS/MS data 9. Data Processing (Internal Standard Calibration) analysis->data Acquire Data

References

Technical Support Center: Troubleshooting Isotopic Interference for Pyriofenone-d9 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to isotopic interference when using Pyriofenone-d9 as an internal standard in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of using this compound as an internal standard?

A1: Isotopic interference, or crosstalk, happens when the signal from the unlabeled analyte (Pyriofenone) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or the other way around.[1] This can result in inaccurate quantification. The main reasons for this are the natural abundance of isotopes (like ¹³C in Pyriofenone contributing to the M+1 peak) and possible isotopic impurities in the this compound standard.[1][2]

Q2: How can I identify if isotopic interference is affecting my results?

A2: A common indicator of isotopic interference is a non-linear calibration curve, particularly at the upper and lower limits of quantification. You may also observe an unexpected increase in the baseline signal of the internal standard in samples with high concentrations of the analyte.

Q3: What are the primary causes of isotopic interference with this compound?

A3: The primary causes include:

  • Natural Isotope Abundance: The natural presence of heavier isotopes in the Pyriofenone molecule (e.g., ¹³C, ³⁷Cl) can lead to a small portion of its signal being detected at the mass-to-charge ratio (m/z) of this compound.

  • Isotopic Purity of the Internal Standard: The this compound standard may contain a small percentage of lighter isotopes, which can contribute to the signal of the unlabeled Pyriofenone.

  • In-source Fragmentation: Fragmentation of the analyte or internal standard in the ion source can sometimes produce ions that interfere with the intended signals.[2]

  • Matrix Effects: Components in the sample matrix can sometimes enhance or suppress the ionization of the analyte and internal standard differently, which can exacerbate the appearance of interference.[2]

Troubleshooting Guides

Issue 1: Non-linear calibration curve, especially at high analyte concentrations.

Possible Cause: Contribution from the isotopic signature of Pyriofenone to the this compound signal.

Troubleshooting Workflow:

cluster_0 Troubleshooting Non-Linearity start Start: Non-linear calibration curve observed assess_crosstalk Assess Crosstalk: Analyze high concentration of Pyriofenone without IS start->assess_crosstalk signal_detected Signal detected in This compound channel? assess_crosstalk->signal_detected no_interference No significant isotopic interference. Investigate other causes. signal_detected->no_interference No interference_confirmed Isotopic interference confirmed signal_detected->interference_confirmed Yes optimize_lc Optimize Chromatography: Ensure baseline separation of any interfering peaks interference_confirmed->optimize_lc adjust_is_conc Adjust IS Concentration: Increase this compound concentration optimize_lc->adjust_is_conc mathematical_correction Apply Mathematical Correction: Use a correction algorithm to adjust peak areas adjust_is_conc->mathematical_correction end End: Linear calibration curve achieved mathematical_correction->end

Caption: Workflow for troubleshooting a non-linear calibration curve.

Experimental Protocol: Assessing Isotopic Crosstalk

  • Prepare Solutions:

    • Set A (Analyte to IS): Spike a high concentration of Pyriofenone (e.g., the upper limit of quantification, ULOQ) into a blank matrix without adding this compound.[1]

    • Set B (IS to Analyte): Spike the working concentration of this compound into a blank matrix without adding Pyriofenone.[1]

  • LC-MS/MS Analysis: Inject both sets of solutions into the LC-MS/MS system and monitor the MRM transitions for both Pyriofenone and this compound.[1]

  • Data Analysis:

    • In the chromatogram from Set A, measure the peak area of any signal detected in the this compound MRM channel. This represents the contribution of the analyte to the internal standard signal.

    • In the chromatogram from Set B, measure the peak area of any signal detected in the Pyriofenone MRM channel. This represents the contribution of the internal standard to the analyte signal.

Quantitative Data Summary:

ExperimentSampleMonitored TransitionObserved Peak AreaInterpretation
Set AHigh Conc. PyriofenoneThis compound> 0Analyte to IS Crosstalk
Set BWorking Conc. This compoundPyriofenone> 0IS to Analyte Crosstalk

Mitigation Strategies:

  • Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column, mobile phase) to ensure baseline separation of Pyriofenone and this compound from any matrix components that might be causing interference.[2]

  • Adjust Internal Standard Concentration: Increasing the concentration of this compound can help to minimize the relative contribution from the analyte's isotopic signal.

  • Mathematical Correction: If experimental optimization is insufficient, a mathematical correction can be applied to the measured peak areas to account for the isotopic contribution.[1]

Issue 2: Inaccurate quantification at low analyte concentrations.

Possible Cause: Contribution from isotopic impurities in the this compound internal standard to the analyte signal.

Troubleshooting Logic:

cluster_1 Troubleshooting Low Concentration Inaccuracy start Start: Inaccurate quantification at low concentrations analyze_is_alone Analyze this compound standard alone start->analyze_is_alone signal_in_analyte_channel Signal detected in Pyriofenone channel? analyze_is_alone->signal_in_analyte_channel no_impurity No significant impurity. Investigate other sources of error. signal_in_analyte_channel->no_impurity No impurity_confirmed IS impurity confirmed signal_in_analyte_channel->impurity_confirmed Yes select_cleaner_is Select a different lot or source of this compound with higher isotopic purity impurity_confirmed->select_cleaner_is apply_correction Apply a background subtraction or mathematical correction based on the impurity level select_cleaner_is->apply_correction end End: Accurate quantification at low concentrations apply_correction->end

Caption: Logic for troubleshooting inaccurate low-concentration quantification.

Experimental Protocol: Assessing Internal Standard Purity

  • Prepare a Solution: Prepare a solution of the this compound internal standard in a clean solvent at the working concentration used in your assay.

  • LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system and monitor the MRM transitions for both Pyriofenone and this compound.

  • Data Analysis: Measure the peak area of any signal detected in the Pyriofenone MRM channel. This will give an indication of the level of unlabeled Pyriofenone present as an impurity in the internal standard.

Quantitative Data Summary:

SampleMonitored TransitionObserved Peak AreaInterpretation
This compound StandardPyriofenone> 0Presence of unlabeled analyte impurity

Mitigation Strategies:

  • Source a Higher Purity Standard: If the level of impurity is significant, consider obtaining a new lot or a different source of this compound with a higher degree of isotopic purity.

  • Mathematical Correction: The contribution of the impurity to the analyte signal can be calculated and subtracted from the measured analyte peak area in unknown samples.

General Recommendations

  • High-Resolution Mass Spectrometry (HRMS): Whenever possible, utilizing HRMS can help to resolve and differentiate the analyte and internal standard signals from potential interferences with greater certainty.[3]

  • Method Validation: Thoroughly validate the analytical method, including an assessment of selectivity and matrix effects, to ensure that isotopic interference is not impacting the accuracy and precision of the results.

  • Regular System Checks: Periodically run the crosstalk and purity experiments, especially when changing to a new lot of internal standard or modifying the analytical method.

References

Technical Support Center: Troubleshooting Low Recovery of Pyriofenone-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering low recovery of the internal standard Pyriofenone-d9 during sample extraction. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Pyriofenone, an aryl phenyl ketone fungicide.[1] Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard in mass spectrometry-based quantification. This is because they are chemically and physically very similar to the analyte of interest (Pyriofenone), meaning they behave almost identically during sample preparation, extraction, and chromatographic analysis. This allows for the correction of variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification.

Q2: What are the primary causes of low recovery for a deuterated internal standard like this compound?

Low recovery of this compound can stem from several factors, which can be broadly categorized as:

  • Extraction Inefficiency: The chosen solvent system or extraction conditions may not be optimal for extracting this compound from the sample matrix. Factors such as solvent polarity, pH, and the sample-to-solvent ratio are critical.

  • Matrix Effects: Components of the sample matrix can interfere with the extraction process or the analytical signal. For instance, highly pigmented samples may contain substances that adsorb the internal standard during cleanup.[2]

  • Adsorption to Labware: Pyriofenone is a hydrophobic compound (Log P ≈ 3.8), which can lead to its adsorption onto plasticware, such as polypropylene (B1209903) tubes, especially during long processing times.[2]

  • Degradation: Although Pyriofenone is generally stable, extreme pH conditions or exposure to certain reactive species in the matrix could potentially lead to its degradation.[2]

  • Suboptimal Cleanup: In methods like QuEChERS or Solid-Phase Extraction (SPE), the cleanup step is crucial. The choice of sorbents and the elution solvents can significantly impact the recovery of the internal standard. For example, using too much graphitized carbon black (GCB) for pigment removal can lead to the loss of planar molecules like Pyriofenone.[2]

Q3: Can the deuterium (B1214612) label on this compound be lost during sample preparation?

Troubleshooting Guide for Low this compound Recovery

This guide provides a systematic approach to diagnosing and resolving low recovery issues with this compound.

Step 1: Initial Assessment and Diagnosis

The first step is to determine at which stage of the analytical process the loss of this compound is occurring. This can be achieved by comparing the signal response of the internal standard in different samples:

  • Neat Standard: A solution of this compound in a clean solvent.

  • Post-Extraction Spike: A blank matrix extract to which this compound is added after the extraction and cleanup steps.

  • Pre-Extraction Spike: A blank matrix sample to which this compound is added before the extraction and cleanup steps.

By comparing the peak areas of this compound in these three samples, you can pinpoint the source of the low recovery.

Comparison Observation Potential Cause
Neat Standard vs. Post-Extraction Spike Significant signal suppression in the post-extraction spike.Matrix effects during analysis (ion suppression).
Post-Extraction Spike vs. Pre-Extraction Spike Significantly lower signal in the pre-extraction spike.Inefficient extraction or loss during cleanup.
All Signals Low Low signal intensity across all samples.Issues with the standard solution (degradation, incorrect concentration) or instrument sensitivity.
Step 2: Addressing the Identified Issue

Based on the initial assessment, follow the appropriate troubleshooting steps below.

If the issue is identified as matrix effects, consider the following solutions:

  • Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components that cause ion suppression.

  • Optimize Chromatography: Modify the chromatographic conditions to separate this compound from the interfering matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for the matrix effects.[2]

If the loss occurs during the extraction or cleanup phase, systematically evaluate each step of your protocol.

For QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methods:

  • Homogenization: Ensure the sample is thoroughly homogenized to maximize the surface area for extraction. For dry samples, pre-wetting may be necessary.[2]

  • Solvent and pH: Acetonitrile (B52724) is a common and effective extraction solvent for Pyriofenone.[1][3] While Pyriofenone is stable over a pH range of 4-9, the pH can affect the co-extraction of matrix components.[2] Using a buffered QuEChERS method is recommended.

  • Salting Out: Ensure vigorous shaking after adding the salts to promote proper phase separation and prevent the loss of this compound in the aqueous layer.[2]

  • Dispersive SPE (dSPE) Cleanup:

    • Sorbent Selection: For pigmented samples, minimize the amount of graphitized carbon black (GCB) to avoid adsorption of this compound. A combination of PSA (to remove organic acids) and C18 (to remove nonpolar interferences) is often effective.[2]

    • Amount of Sorbent: Use the appropriate amount of sorbent for the sample matrix. Too much sorbent can lead to the loss of the internal standard.

For Solid-Phase Extraction (SPE) Methods:

  • Sorbent Selection: Choose a sorbent that provides good retention for Pyriofenone. Given its properties, a reversed-phase sorbent like C18 or a polymer-based sorbent could be suitable.

  • Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated to ensure consistent interaction with the sorbent.

  • Sample Loading: Control the flow rate during sample loading to allow for sufficient interaction between this compound and the sorbent. The pH of the sample should be adjusted to ensure retention.

  • Washing: The wash solvent should be strong enough to remove interferences but not so strong that it elutes this compound.

  • Elution: Use a strong enough solvent to ensure the complete elution of this compound from the sorbent. It may be beneficial to allow the elution solvent to soak in the sorbent for a few minutes before eluting.

Quantitative Data Summary

The following table summarizes typical recovery data for Pyriofenone and other pesticides using the QuEChERS method in various matrices. While specific data for this compound is limited in the public domain, these values provide a general benchmark for expected recovery rates.

Analyte Matrix Extraction Method Spiking Level (mg/kg) Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
PyriofenoneKorean Melon, Pepper, Potato, Mandarin, Soybean, Hulled RiceAcetonitrile extraction, dichloromethane (B109758) partitioning, silica (B1680970) cartridge cleanup0.0572.8 - 99.52.3 - 6.4[3]
PyriofenoneKorean Melon, Pepper, Potato, Mandarin, Soybean, Hulled RiceAcetonitrile extraction, dichloromethane partitioning, silica cartridge cleanup0.572.8 - 99.52.3 - 6.4[3]
Various PesticidesBrinjalModified QuEChERS0.008 - 0.470.3 - 113.2≤ 6.8[4]
Various PesticidesStrawberriesModified QuEChERS0.05 - 0.170 - 125< 10[5]
Various PesticidesRed WineQuEChERS with dSPE0.001 - 0.0485.4 - 117.90.5 - 6.1[6]

Experimental Protocol: Optimized QuEChERS Method for this compound Recovery

This protocol describes a generalized QuEChERS method optimized for the extraction of Pyriofenone and its deuterated internal standard from a fruit or vegetable matrix.

1. Sample Preparation and Homogenization:

  • Weigh 10 g of a representative, homogenized sample into a 50 mL polypropylene centrifuge tube.
  • For samples with low water content, add an appropriate amount of deionized water to reach approximately 80% water content.
  • Spike the sample with a known amount of this compound internal standard solution.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.
  • Seal the tube and shake vigorously for 1 minute.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
  • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE tube. The contents of the dSPE tube will depend on the matrix:
  • General Purpose: 900 mg MgSO₄, 150 mg PSA, 150 mg C18.
  • Pigmented Samples: 900 mg MgSO₄, 150 mg PSA, 150 mg C18, and 15 mg GCB (use the minimum amount of GCB necessary).
  • Vortex the dSPE tube for 30 seconds.
  • Centrifuge at ≥ 4000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant.
  • Filter through a 0.22 µm syringe filter into an autosampler vial.
  • The sample is now ready for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_troubleshooting Troubleshooting cluster_verification Verification Start Low this compound Recovery Observed PrepSamples Prepare 3 Sample Sets: 1. Neat Standard 2. Post-Extraction Spike 3. Pre-Extraction Spike Start->PrepSamples Analyze Analyze all 3 sets by LC-MS/MS PrepSamples->Analyze Compare Compare Peak Areas Analyze->Compare MatrixEffects Matrix Effects (Ion Suppression) Compare->MatrixEffects Post-Spike << Neat ExtractionIssues Inefficient Extraction / Cleanup Loss Compare->ExtractionIssues Pre-Spike << Post-Spike StandardIssues Standard or Instrument Issue Compare->StandardIssues All signals are low SolveMatrix Solutions: - Dilute Sample - Optimize Chromatography - Use Matrix-Matched Calibration MatrixEffects->SolveMatrix SolveExtraction Solutions: - Optimize QuEChERS/SPE Method - Check Solvent, pH, Sorbents - Use Glassware to avoid adsorption ExtractionIssues->SolveExtraction SolveStandard Solutions: - Prepare Fresh Standard - Check Instrument Performance StandardIssues->SolveStandard Reanalyze Re-analyze Samples with Optimized Method SolveMatrix->Reanalyze SolveExtraction->Reanalyze SolveStandard->Reanalyze End Recovery within Acceptable Limits Reanalyze->End

Caption: Troubleshooting workflow for low this compound recovery.

References

Technical Support Center: Stability of Pyriofenone-d9 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Pyriofenone-d9 in various organic solvents. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your analytical standards and the accuracy of your experimental results.

Data Presentation: Solvent Stability and Handling Recommendations

While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, the following table summarizes qualitative stability expectations and best practices based on the known stability of Pyriofenone and general guidelines for handling deuterated compounds.[1][2][3][4]

Organic SolventSuitability for Stock SolutionsKey Stability ConsiderationsRecommended Storage Conditions
Acetonitrile (B52724) Highly Recommended High-purity, anhydrous grades are crucial to prevent degradation. Some lots may contain impurities that can accelerate degradation.[4]Store at ≤4°C, protected from light in amber vials. For long-term storage, -20°C is recommended.[1][4]
Methanol (B129727) Recommended A common solvent for creating stock solutions.[2][5] Use high-purity, anhydrous methanol. Potential for deuterium-hydrogen (H/D) exchange, especially if water is present.[1]Store at ≤4°C, protected from light in amber vials. For long-term storage, -20°C is recommended.[1][2]
Acetone (B3395972) Use with Caution While Pyriofenone is soluble, acetone can be reactive and is not ideal for long-term storage of stock solutions.[4] It can undergo self-condensation or react with impurities.[4]Short-term use only. If necessary, store at ≤4°C and use promptly.
Dichloromethane Use with Caution Generally less polar; ensure complete dissolution. Potential for interaction with impurities.Store at room temperature for short periods, or at ≤4°C for slightly longer durations, protected from light.
Ethyl Acetate Acceptable Aprotic nature is favorable for deuterated standards.[1] Ensure high purity.Store at ≤4°C, protected from light.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent analytical results from this compound standards. Degradation of the stock solution due to improper storage (light, temperature) or solvent impurities.[4]Prepare fresh stock solutions using high-purity, anhydrous acetonitrile or methanol. Store in amber vials at ≤4°C or -20°C.[4] Verify the stability of the new stock solution.
Deuterium-hydrogen (H/D) exchange.Avoid acidic or basic aqueous solutions.[1] Use high-purity aprotic solvents. Store solutions at low temperatures.[2]
Precipitation observed in a stored solution. The solubility limit was exceeded at lower storage temperatures.Gently warm the solution and vortex to redissolve the precipitate. If it persists, consider preparing a more dilute stock solution.[4]
Moisture contamination reducing solubility.Ensure the solvent is anhydrous. Handle under a dry, inert atmosphere if possible.
Appearance of unknown peaks in chromatograms. Degradation of this compound.Analyze the sample by LC-MS/MS to identify potential degradation products. Review storage and handling procedures.[4]
Solvent impurities or artifacts.Run a blank solvent injection to check for impurities. Use a fresh, high-purity batch of solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound stock solutions? A1: To maximize stability, this compound stock solutions should be prepared in high-purity, anhydrous solvents like acetonitrile or methanol.[4] They should be stored in amber glass vials to protect against light and kept at a consistent low temperature, ideally 4°C for short-term and -20°C for long-term storage.[1][4]

Q2: How can I minimize the risk of deuterium-hydrogen (H/D) exchange? A2: H/D exchange can compromise the isotopic purity of your standard. To prevent this, use aprotic solvents whenever possible. Avoid acidic or basic solutions, as these can catalyze the exchange.[1][2] Storing solutions at low temperatures and in tightly sealed vials to prevent moisture absorption also helps minimize this risk.[1]

Q3: My this compound solution in acetonitrile appears to have degraded. What is the likely cause? A3: Degradation in acetonitrile, while generally a stable solvent, can be caused by several factors. These include the purity of the solvent (some lots may contain impurities), the presence of water, exposure to light, and elevated storage temperatures.[4]

Q4: Can I use acetone for long-term storage of this compound? A4: While Pyriofenone is highly soluble in acetone, it is generally not recommended for long-term storage. Acetone can be reactive and may lead to the degradation of the dissolved compound over time.[4] For long-term stability, more inert solvents like acetonitrile or methanol are preferred.[4]

Q5: What are the potential degradation pathways for Pyriofenone? A5: As an aryl phenyl ketone fungicide, potential degradation pathways, especially under stress conditions like UV light or heat, could involve the cleavage of ether linkages or modifications to the pyridine (B92270) and phenyl rings.[4] Photodegradation is a common pathway for many fungicides.[4]

Experimental Protocols

Protocol for Assessing this compound Stability in a Selected Organic Solvent

This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound in a specific organic solvent.

1. Materials:

  • This compound analytical standard

  • High-purity, anhydrous organic solvent (e.g., acetonitrile, methanol)

  • Amber and clear glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • HPLC or UPLC system with a UV/Vis or mass spectrometry detector (LC-MS/MS)

  • Temperature-controlled incubator or oven

  • UV light chamber

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound analytical standard.

  • Dissolve the standard in the selected organic solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

3. Stress Conditions:

  • Photostability: Transfer aliquots of the stock solution into clear glass vials and expose them to a controlled UV light source. Wrap a set of control vials in aluminum foil and place them under the same conditions to serve as dark controls.[4]

  • Thermal Stability: Transfer aliquots into amber glass vials and place them in a temperature-controlled incubator at an elevated temperature (e.g., 40°C, 60°C).

  • Control: Store an aliquot of the stock solution in an amber vial at the recommended storage temperature (e.g., 4°C or -20°C).

4. Sample Analysis:

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw samples from each stress condition and the control.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of the remaining this compound. The method should be capable of separating the parent compound from potential degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Stability_Assessment_Workflow Workflow for this compound Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_standard Weigh this compound Standard prep_solvent Select High-Purity Solvent (e.g., Acetonitrile, Methanol) prep_standard->prep_solvent prep_stock Prepare Stock Solution (e.g., 1 mg/mL) prep_solvent->prep_stock stress_photo Photostability (UV Light Exposure) prep_stock->stress_photo Aliquot Solution stress_thermal Thermal Stability (Elevated Temperature) prep_stock->stress_thermal Aliquot Solution stress_control Control (Recommended Storage) prep_stock->stress_control Aliquot Solution analysis_sampling Sample at Time Points (0, 24, 48h, etc.) stress_photo->analysis_sampling stress_thermal->analysis_sampling stress_control->analysis_sampling analysis_lcms Analyze by LC-MS/MS analysis_sampling->analysis_lcms analysis_data Calculate % Remaining analysis_lcms->analysis_data outcome Determine Stability Profile & Optimal Storage analysis_data->outcome

Caption: Workflow for Assessing this compound Stability.

References

Minimizing ion suppression in pyriofenone analysis with an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in pyriofenone (B131606) analysis when using an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in pyriofenone analysis?

A1: Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of the target analyte, pyriofenone, due to the presence of co-eluting components from the sample matrix (e.g., proteins, lipids, salts)[1][2]. This phenomenon can lead to inaccurate and unreliable quantification, reduced sensitivity, and poor reproducibility of results[1][2][3]. In tandem mass spectrometry (MS-MS), which is highly specific, ion suppression can still be a significant issue as it affects the initial ionization process[3].

Q2: How does an internal standard (IS) help in minimizing ion suppression?

A2: An internal standard, particularly a stable isotope-labeled (SIL) version of pyriofenone, is a compound with very similar chemical and physical properties to the analyte. It is added to samples at a known concentration before sample preparation[4]. The IS co-elutes with pyriofenone and experiences similar ion suppression or enhancement effects from the matrix[2][3]. By calculating the ratio of the analyte's response to the IS's response, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification[2][3].

Q3: My pyriofenone results are inconsistent despite using a deuterated internal standard. What could be the issue?

A3: Inconsistent results with a deuterated internal standard can arise from several factors:

  • Chromatographic Separation: Even a slight difference in retention time between pyriofenone and its deuterated internal standard can expose them to different matrix components, leading to differential ion suppression. This is sometimes referred to as the "isotope effect," where the labeled compound may elute slightly earlier[5].

  • High Concentration of Co-eluting Matrix Components: If the concentration of interfering compounds is excessively high, the ionization of both the analyte and the internal standard may not be suppressed proportionally, leading to inaccurate quantification[5].

  • Internal Standard Concentration: An overly high concentration of the internal standard can cause self-suppression and interfere with the analyte's ionization[5].

Q4: What are the most effective sample preparation techniques to reduce matrix effects for pyriofenone analysis?

A4: Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis. Commonly used and effective techniques include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide residue analysis in food and agricultural samples. It involves an extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering substances[4][6].

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. It can selectively isolate pyriofenone while removing a significant portion of the matrix components that cause ion suppression[5][7].

  • Liquid-Liquid Extraction (LLE): LLE can also be employed to separate pyriofenone from the sample matrix based on its solubility in different immiscible solvents[5][7].

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed

Symptoms:

  • Low analyte response.

  • Poor sensitivity and high limit of detection (LOD).

  • Inconsistent results between samples.

Troubleshooting Steps:

  • Identify the Region of Ion Suppression: Perform a post-column infusion experiment to pinpoint the retention time regions where ion suppression is most severe[5][8]. This involves infusing a constant flow of a pyriofenone standard into the MS detector while injecting a blank matrix extract onto the LC column. Dips in the baseline signal indicate regions of ion suppression[8][9].

  • Optimize Chromatography: Adjust the chromatographic method to separate the elution of pyriofenone from the regions of significant ion suppression[5][8]. This may involve changing the mobile phase composition, gradient profile, or using a different analytical column.

  • Enhance Sample Cleanup:

    • For QuEChERS: For highly pigmented samples like spinach, consider adding graphitized carbon black (GCB) to the dSPE step to remove pigments. However, use the minimum amount necessary as GCB can also adsorb planar molecules like pyriofenone[4]. A combination of PSA (Primary Secondary Amine) and C18 sorbents can remove organic acids, sugars, and nonpolar interferences[4].

    • Utilize SPE: If QuEChERS is insufficient, develop a more rigorous SPE method to further clean the sample extract[5].

  • Sample Dilution: Diluting the final sample extract can reduce the concentration of matrix components, thereby lessening ion suppression[4][5]. Ensure that the diluted concentration of pyriofenone remains above the instrument's limit of quantification[4].

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for matrix effects by ensuring that standards and samples experience similar levels of ion suppression[4].

Issue 2: Poor Internal Standard Performance

Symptoms:

  • Non-linear calibration curve.

  • High variability in the analyte/IS response ratio.

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms of pyriofenone and the internal standard. They should perfectly co-elute[5]. If a slight separation is observed, chromatographic conditions may need to be optimized to improve their co-elution.

  • Check Internal Standard Concentration: An excessively high concentration of the internal standard can lead to self-suppression. Prepare a dilution series of the internal standard to determine the optimal concentration that provides a stable signal without interfering with the analyte's ionization[5].

  • Assess Internal Standard Purity: Ensure the purity of the internal standard to avoid interference from impurities.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Plant-Based Matrices

This protocol is a generalized version based on the AOAC and EN 15662 methods[4].

  • Sample Homogenization:

    • Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

    • For samples with low water content (<80%), add the appropriate amount of deionized water.

    • Add the internal standard at this stage.

  • Extraction:

    • Add 10-15 mL of acetonitrile to the tube.

    • Seal and shake vigorously for 1 minute.

  • Salting-Out/Partitioning:

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute immediately after adding the salts.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing the appropriate sorbents (e.g., PSA, C18, GCB) and anhydrous magnesium sulfate.

    • Vortex for 30 seconds to 1 minute.

    • Centrifuge at high speed (e.g., ≥5000 rcf) for 5 minutes.

  • Final Extract Preparation:

    • Carefully transfer the supernatant to an autosampler vial.

    • For LC-MS/MS analysis, consider diluting the extract with water or an appropriate buffer to match the initial mobile phase conditions[4].

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
  • Setup:

    • Use a T-connector to introduce a constant flow of a pyriofenone standard solution (e.g., 100 ng/mL) via a syringe pump into the LC eluent stream just before it enters the mass spectrometer's ion source.

  • Procedure:

    • Begin infusing the pyriofenone standard solution at a low flow rate (e.g., 10 µL/min).

    • Once a stable signal for pyriofenone is observed in the mass spectrometer, inject a blank matrix extract that has been through the sample preparation process.

    • Monitor the pyriofenone signal throughout the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no ion suppression.

    • A drop in the baseline signal indicates regions where co-eluting matrix components are causing ion suppression[8][9].

    • An increase in the baseline signal would indicate ion enhancement.

Quantitative Data Summary

Table 1: LC-MS/MS Method Validation Parameters for Pyriofenone

MatrixLimit of Quantification (LOQ)Reference
Plant Commodities (Grapes, Wheat)0.01 ppm[10]
Animal Tissues, Milk, Eggs0.01 mg/kg[10]
Surface and Drinking Water0.05 µg/L[10]
Soil0.001 mg/kg[10]
Hulled Rice0.05 mg/kg[7]

Table 2: Recovery of Pyriofenone using QuEChERS Method

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (%)Reference
Hulled Rice0.0590.13.9[7]
Hulled Rice0.594.32.6[7]

Visualizations

IonSuppressionWorkflow cluster_outcome Desired Outcome InconsistentResults Inconsistent Pyriofenone Results PostColumnInfusion Post-Column Infusion Experiment InconsistentResults->PostColumnInfusion Suspect Ion Suppression CheckIS Check Internal Standard (Co-elution, Concentration) InconsistentResults->CheckIS LowSignal Low Analyte Signal LowSignal->PostColumnInfusion OptimizeChroma Optimize Chromatography PostColumnInfusion->OptimizeChroma Identified Suppression Zone ImproveCleanup Improve Sample Cleanup (dSPE, SPE) PostColumnInfusion->ImproveCleanup CheckIS->OptimizeChroma IS Issues Found AccurateQuant Accurate & Reliable Quantification OptimizeChroma->AccurateQuant ImproveCleanup->AccurateQuant DiluteSample Dilute Sample Extract DiluteSample->AccurateQuant MatrixMatch Use Matrix-Matched Calibration MatrixMatch->AccurateQuant

Caption: Troubleshooting workflow for ion suppression in pyriofenone analysis.

InternalStandardPrinciple cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing Pyriofenone (Analyte) AddIS Add Internal Standard (IS) Sample->AddIS Extraction Extraction & Cleanup AddIS->Extraction LCMS LC-MS/MS System Extraction->LCMS Inject Extract IonSource Ion Source (Matrix Effects Occur) LCMS->IonSource Detector Detector IonSource->Detector SignalSuppression Both Analyte & IS Signals are Suppressed Detector->SignalSuppression Ratio Calculate Ratio: Analyte Signal / IS Signal SignalSuppression->Ratio Compensation Result Accurate Concentration Ratio->Result

Caption: Principle of using an internal standard to correct for ion suppression.

References

Technical Support Center: Accurate Analyte Quantification Using Pyriofenone-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Pyriofenone-d9 to correct for analyte loss during sample preparation and analysis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

Pyriofenone is a fungicide used to control powdery mildew on various crops.[1] In analytical chemistry, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled version of the analyte, such as this compound, is an ideal internal standard (IS). It is chemically identical to the analyte (Pyriofenone) but has a higher mass due to the replacement of nine hydrogen atoms with deuterium. This allows it to be distinguished from the native analyte by the mass spectrometer. The primary purpose of using this compound is to compensate for variability and loss of the analyte during sample preparation and analysis, thereby improving the accuracy and precision of quantification.

Q2: How does this compound correct for analyte loss?

This compound, when added to a sample at a known concentration at the beginning of the sample preparation process, experiences similar losses as the native Pyriofenone during extraction, cleanup, and analysis. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations in the analytical process that affect both compounds equally are canceled out. This ensures that the calculated concentration of Pyriofenone is accurate, even if some of the analyte is lost.

Q3: Where in the analytical workflow should I add this compound?

For the most accurate correction, the internal standard should be added as early as possible in the sample preparation workflow. Ideally, it should be added to the sample before any extraction or cleanup steps. This ensures that the internal standard accounts for any analyte loss that may occur during the entire process.

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound as an internal standard in LC-MS/MS analysis.

Issue 1: Low or No Signal from this compound

A weak or absent signal for the internal standard can invalidate the results for the entire sample batch.

Potential Cause Troubleshooting Steps
Incorrect Spiking Verify that the this compound spiking solution was added to all samples and at the correct concentration. Review the sample preparation records.
Degradation of Internal Standard Prepare a fresh spiking solution of this compound. Ensure that the stock solution has been stored correctly (typically at 2-10°C) and is within its expiration date.
Instrumental Issues - Check the LC-MS/MS system for leaks or blockages.- Ensure the correct MRM transitions for this compound are included in the acquisition method.- Clean the ion source and check for any contamination.
Matrix Effects Severe ion suppression in the sample matrix can quench the internal standard signal. Analyze a clean solvent standard of this compound to confirm instrument performance. If the signal is strong in solvent but weak in the sample, matrix effects are likely.

Issue 2: High Variability in this compound Signal Across Samples

Inconsistent internal standard signal intensity between samples can lead to imprecise quantification.

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure uniform extraction and cleanup procedures for all samples.- Verify that the sample matrix is consistent across the batch.
Differential Matrix Effects The degree of ion suppression or enhancement can vary between samples. A post-extraction addition experiment can help assess the variability of matrix effects.
Autosampler Issues Check the autosampler for consistent injection volumes. Perform an injection precision test with a standard solution.

Issue 3: Poor Peak Shape for Pyriofenone and this compound

Distorted peak shapes can affect the accuracy of peak integration and quantification.

Potential Cause Troubleshooting Steps
Column Degradation The accumulation of matrix components can degrade the analytical column. Use a guard column and ensure adequate sample cleanup. If the problem persists, flush or replace the column.
Inappropriate Mobile Phase Optimize the mobile phase composition and pH to ensure good peak shape for both the analyte and internal standard.
Secondary Interactions Although Pyriofenone is neutral, interactions with the column packing material can cause peak tailing. Ensure the column is appropriate for the analysis.

Experimental Protocols

Sample Preparation: QuEChERS Method for Fruit and Vegetable Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis.

  • Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of deionized water to achieve a total water content of approximately 80-90%.

  • Internal Standard Spiking: Add a known amount of this compound solution to each sample.

  • Extraction: Add 10-15 mL of acetonitrile (B52724) to the tube. Seal and shake vigorously for 1 minute.

  • Salting Out: Add the appropriate QuEChERS extraction salts (e.g., 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate). Shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a cleanup sorbent (e.g., PSA and C18). Vortex for 30 seconds and centrifuge.

  • Final Extract: The supernatant is ready for LC-MS/MS analysis. It may be diluted with water or an appropriate buffer to match the initial mobile phase conditions.

LC-MS/MS Analysis

The following are typical starting parameters for the analysis of Pyriofenone and this compound. These should be optimized for your specific instrument and application.

Parameter Condition
LC Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start with a low percentage of mobile phase B and gradually increase to elute the analytes.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive

Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
Pyriofenone366.1184.0209.0
This compound*375.1193.0218.0

*Note: The MRM transitions for this compound are hypothetical and should be optimized by direct infusion of a standard solution into the mass spectrometer.

Visualizations

G Workflow for Analyte Correction with this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample 1. Homogenized Sample Spike 2. Spike with this compound Sample->Spike Extract 3. QuEChERS Extraction Spike->Extract Cleanup 4. dSPE Cleanup Extract->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS Data 6. Data Processing LCMS->Data Quant 7. Accurate Quantification Data->Quant

Caption: Experimental workflow for correcting analyte loss using this compound.

G Troubleshooting Logic for this compound Signal Issues Start Problem: Inconsistent or Low This compound Signal CheckSpiking Verify IS Spiking Procedure and Concentration Start->CheckSpiking CheckStability Prepare Fresh IS Solution Start->CheckStability CheckInstrument Inspect LC-MS/MS System Start->CheckInstrument CheckMatrix Evaluate Matrix Effects Start->CheckMatrix ResultSpiking Spiking Error Corrected CheckSpiking->ResultSpiking ResultStability Degradation Issue Resolved CheckStability->ResultStability ResultInstrument Instrument Problem Identified CheckInstrument->ResultInstrument ResultMatrix Matrix Effects Characterized CheckMatrix->ResultMatrix

Caption: Logical workflow for troubleshooting issues with this compound signal.

References

Validation & Comparative

Method Validation for Pyriofenone Analysis: A Comparative Guide Featuring Pyriofenone-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methods for the quantification of pyriofenone (B131606), a potent fungicide. A key focus is placed on the significant advantages of employing a stable isotope-labeled internal standard, Pyriofenone-d9, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The inclusion of this compound enhances accuracy, precision, and reliability, particularly in complex matrices encountered in food safety, environmental monitoring, and drug development.

Performance Comparison of Analytical Methods

The accurate quantification of pyriofenone is crucial for ensuring regulatory compliance and assessing safety.[1] High-performance liquid chromatography with ultraviolet-visible detection (HPLC-UVD) and LC-MS/MS are two commonly employed techniques.[1] While both methods can be validated for pyriofenone analysis, the use of an internal standard, especially a deuterated analog like this compound, elevates the performance of LC-MS/MS to a higher standard of analytical rigor.

Method Performance without Internal Standard

The following tables summarize the performance characteristics of HPLC-UVD and a standard LC-MS/MS method for pyriofenone analysis based on published validation data.

Table 1: HPLC-UVD Method Validation for Pyriofenone in Agricultural Products [1][2][3]

ParameterPerformance
Linearity (mg/kg)0.05 - 5
Correlation Coefficient (r²)> 0.999
Average Recovery (%)72.8 - 99.5
Relative Standard Deviation (%)2.3 - 6.4
Limit of Detection (LOD) (mg/kg)0.01
Limit of Quantification (LOQ) (mg/kg)0.05

Table 2: LC-MS/MS Method Validation for Pyriofenone in Various Matrices [1]

MatrixLimit of Quantification (LOQ)
Plant Commodities (e.g., Grapes, Wheat)0.01 mg/kg
Animal Tissues, Milk, Eggs0.01 mg/kg
Surface and Drinking Water0.05 µg/L
Soil0.001 mg/kg
Anticipated Performance Enhancement with this compound Internal Standard

The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a gold-standard practice in quantitative mass spectrometry.[4] this compound, being chemically identical to pyriofenone but with a different mass, experiences the same matrix effects and variations during sample preparation and injection.[2] This allows for highly accurate correction of these potential errors.

Table 3: Expected Performance of LC-MS/MS Method with this compound Internal Standard

ParameterExpected PerformanceRationale for Improvement
Accuracy (Recovery %) ** 95 - 105%The internal standard compensates for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement, leading to more accurate quantification.
Precision (RSD %) < 10%Variations in injection volume and instrument response are normalized by the internal standard, resulting in improved precision.
Linearity (r²) > 0.999The ratio of the analyte to the internal standard provides a more consistent response across the calibration range.
Limit of Quantification (LOQ) **Potentially lowerImproved signal-to-noise ratio due to the reduction of variability can lead to lower and more robust quantification limits.
Method Robustness HighThe method becomes less susceptible to variations in experimental conditions and matrix complexity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are protocols for sample preparation and analysis.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[5]

  • Homogenization : Weigh 10-15 g of a representative sample into a blender and homogenize. For dry samples, add a specific amount of water to facilitate extraction.[5]

  • Extraction :

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Internal Standard Spiking : Add a known concentration of this compound solution to the sample.

    • Add 10 mL of acetonitrile.

    • Cap and shake vigorously for 1 minute.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[5]

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.[5]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup :

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a dSPE cleanup tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation :

    • Take an aliquot of the cleaned supernatant.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.[5]

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrument.

  • LC System : UHPLC system

  • Column : C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase :

    • A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

    • B: Methanol with 0.1% formic acid

  • Gradient : A suitable gradient to ensure the separation of pyriofenone from matrix interferences.

  • Flow Rate : 0.3 mL/min

  • Injection Volume : 5 µL

  • Column Temperature : 40 °C

  • MS System : Triple quadrupole mass spectrometer

  • Ionization Mode : Electrospray Ionization (ESI), Positive

  • MRM Transitions :

    • Pyriofenone : Precursor ion m/z 366.1 → Product ions (e.g., m/z 184.1, m/z 209.1)

    • This compound : Precursor ion m/z 375.1 → Corresponding product ions

  • Data Analysis : Quantify pyriofenone using the ratio of the peak area of the analyte to the peak area of the this compound internal standard.

Visualizing the Workflow and Rationale

Diagrams can effectively illustrate complex processes and relationships.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Principle Sample Sample Homogenization Spike Spike with this compound Sample->Spike Extract QuEChERS Extraction Spike->Extract Cleanup dSPE Cleanup Extract->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Quant Quantification LC_MSMS->Quant Ratio Calculate Peak Area Ratio (Pyriofenone / this compound) Quant->Ratio Cal_Curve Compare to Calibration Curve Ratio->Cal_Curve Result Accurate Concentration Cal_Curve->Result

Caption: Experimental workflow for pyriofenone analysis using an internal standard.

cluster_without Without Internal Standard cluster_with With this compound Internal Standard Error_Sources Sample Prep Loss Matrix Effects Injection Variability Result_Without Inaccurate Result Error_Sources->Result_Without IS_Compensation This compound Compensates for Errors Error_Sources->IS_Compensation Correction Result_With Accurate & Precise Result IS_Compensation->Result_With

Caption: Logical relationship showing the benefit of using an internal standard.

References

The Gold Standard: Why Pyriofenone-d9 is the Internal Standard of Choice for Accurate Pesticide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the precise quantification of pesticide residues is paramount. In the analysis of the fungicide Pyriofenone, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. This guide provides an objective comparison of Pyriofenone-d9 with other potential internal standards, supported by experimental data, to demonstrate its superior performance in mitigating matrix effects and ensuring analytical precision.

The primary challenge in pesticide residue analysis, particularly in complex matrices such as soil, fruits, and vegetables, is the "matrix effect".[1][2] Co-extracted compounds can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. The most effective way to compensate for these variations is through the use of a stable isotope-labeled internal standard (SIL-IS).[3]

An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, extraction, and chromatographic analysis. This compound, a deuterated analog of Pyriofenone, serves as an exemplary internal standard. It co-elutes with the unlabeled Pyriofenone, experiencing the same matrix effects and potential losses during sample processing. This co-behavior allows for reliable correction and highly accurate quantification.

While other types of internal standards, such as structural analogs, can be used, they do not perfectly mimic the behavior of the target analyte and can introduce variability. For multi-residue methods, a single internal standard may be used for multiple analytes, but this approach is less accurate than using a dedicated SIL-IS for each compound of interest.[4]

Performance Data: Pyriofenone Analysis

ParameterMatrixMethodPerformanceReference
Limit of Quantification (LOQ) Grapes, CabbageLC-MS/MS0.01 mg/kg[5]
Animal Tissues, Milk, EggsLC-MS/MS0.01 mg/kg[6][7]
SoilLC-MS/MS0.001 mg/kg[6]
Surface and Drinking WaterLC-MS/MS0.05 µg/L[6]
Agricultural Products (general)HPLC-UVD0.05 mg/kg[6][8]
Average Recovery Agricultural ProductsHPLC-UVD72.8 - 99.5%[6][8]
SoilLC-MS/MS94.2% (at 0.001 ppm)[9]
Relative Standard Deviation (RSD) Agricultural ProductsHPLC-UVD2.3 - 6.4%[6][8]
Linearity (r²) Agricultural ProductsHPLC-UVD> 0.999[6][8]

Experimental Protocol: A Representative LC-MS/MS Method

Below is a detailed protocol for the analysis of Pyriofenone in a soil matrix, adapted from a validated method. This protocol illustrates the integration of an internal standard in the analytical workflow.

1. Sample Preparation and Extraction:

  • Weigh approximately 12.8 g of the soil sample into a 50-mL polypropylene (B1209903) centrifuge tube.

  • Fortify the sample with a known amount of this compound internal standard solution.

  • Add 37.2 mL of an extraction solvent mixture of acetonitrile, HPLC-grade water, and hydrochloric acid (800:200:5 v/v/v).

  • Shake the mixture vigorously for 30 minutes on a laboratory shaker.

  • Centrifuge the sample for 10 minutes at approximately 3000 rpm.[9]

2. Sample Clean-up (if necessary):

  • For complex matrices, a dispersive solid-phase extraction (dSPE) clean-up step may be employed to remove interfering compounds. This typically involves adding a sorbent mixture (e.g., PSA, C18, GCB) to an aliquot of the extract, vortexing, and centrifuging.

3. LC-MS/MS Analysis:

  • Transfer an aliquot of the final extract into an autosampler vial for injection into the LC-MS/MS system.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., Phenomenex Luna C8, 150 x 2.00 mm, 5 µm).[10]

    • Mobile Phase: A gradient of methanol (B129727) and water, both containing 0.1% formic acid and 0.01 M ammonium (B1175870) formate, is commonly used.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Pyriofenone: Precursor ion (m/z 366.0) to product ions (e.g., m/z 184.3, m/z 209.3).[9]

      • This compound: A corresponding shift in the precursor and product ion masses would be monitored.

    • Source Parameters: Optimized ion source gas flows, temperatures, and voltages to achieve maximum sensitivity.

4. Quantification:

  • The concentration of Pyriofenone in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard. This ratio is then compared to a calibration curve prepared with standards containing both the analyte and the internal standard.

Visualizing the Workflow

To further elucidate the analytical process, the following diagrams illustrate the logical relationships in selecting an internal standard and the general experimental workflow.

internal_standard_selection cluster_ideal Ideal Internal Standard cluster_alternatives Alternative Internal Standards cluster_properties Key Properties ideal_is This compound (Isotopically Labeled) co_elution Co-elution with Analyte ideal_is->co_elution Excellent similar_ionization Identical Ionization Behavior ideal_is->similar_ionization Excellent chem_similarity Chemical & Physical Similarity ideal_is->chem_similarity Excellent structural_analog Structural Analog structural_analog->co_elution Variable structural_analog->similar_ionization Variable structural_analog->chem_similarity Good other_isotopic Other Isotopically Labeled (e.g., 13C-Pyriofenone) other_isotopic->co_elution Excellent other_isotopic->similar_ionization Excellent other_isotopic->chem_similarity Excellent

Caption: Rationale for Selecting this compound.

experimental_workflow start Start: Sample Collection sample_prep Sample Preparation (Homogenization, Weighing) start->sample_prep add_is Addition of This compound Internal Standard sample_prep->add_is extraction Solvent Extraction add_is->extraction cleanup Dispersive Solid-Phase Extraction (dSPE) Cleanup extraction->cleanup analysis LC-MS/MS Analysis extraction->analysis Direct analysis for cleaner samples cleanup->analysis Optional, matrix-dependent data_processing Data Processing (Peak Integration, Ratio Calculation) analysis->data_processing quantification Quantification against Calibration Curve data_processing->quantification end End: Final Report quantification->end

Caption: Pesticide Residue Analysis Workflow.

References

Cross-Validation of HPLC-UVD and LC-MS/MS Methods for Pyriofenone Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet-Visible Detection (HPLC-UVD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of pyriofenone (B131606). This document outlines detailed experimental protocols, presents comparative performance data, and discusses the relative merits of each technique to aid in selecting the most appropriate method for specific research and regulatory needs.

Introduction to Pyriofenone

Pyriofenone is a fungicide belonging to the aryl phenyl ketone class, primarily used to control powdery mildew on a variety of crops, including fruits and vegetables.[1][2] Its mode of action involves the inhibition of fungal actin/myosin/fimbrin function.[1][2] Due to its widespread agricultural use, robust and reliable analytical methods are crucial for monitoring its residues in food products and the environment to ensure consumer safety and regulatory compliance.[1]

Chemical Structure and Properties of Pyriofenone:

  • IUPAC Name: (5-chloro-2-methoxy-4-methyl-3-pyridyl)(2,3,4-trimethoxy-6-methylphenyl)methanone[3]

  • Molecular Formula: C₁₈H₂₀ClNO₅[3]

  • Molecular Weight: 365.8 g/mol [3]

  • Appearance: White crystalline powder[2]

  • Water Solubility: 1.56 mg/L (at 20°C)[4]

  • Log Kₒw: 3.2, suggesting a potential for accumulation in fatty tissues[5]

Experimental Protocols

Detailed methodologies for the analysis of pyriofenone using HPLC-UVD and LC-MS/MS are presented below. These protocols are based on established and validated methods.[1][6][7][8]

Sample Preparation (General)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for the extraction of pyriofenone from various crop matrices.[1]

  • Homogenization: A representative sample of the crop is homogenized.

  • Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile (B52724).[7][9]

  • Partitioning: Dichloromethane may be used for liquid-liquid partitioning to further separate the analyte from matrix components.[7][9]

  • Clean-up: A clean-up step, often using solid-phase extraction (SPE) with a silica (B1680970) or Oasis HLB cartridge, is performed to remove interfering substances.[6][7][9]

  • Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent for injection into the analytical instrument.

HPLC-UVD Methodology

This method provides a reliable and accessible approach for the routine monitoring of pyriofenone residues.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Visible or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 250mm × 4.6 mm).[10]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used in a gradient or isocratic elution.[10]

  • Flow Rate: Typically around 1.0 - 1.5 mL/min.[10]

  • Detection Wavelength: Pyriofenone is detected by its UV absorbance at a specific wavelength, which should be optimized based on its UV spectrum.

  • Quantification: A calibration curve is constructed by plotting the peak area of pyriofenone standards against their known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.[1]

LC-MS/MS Methodology

LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low levels of pyriofenone and for confirmatory analysis.[6]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Column: A C18 reversed-phase column is typically employed.

  • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water, often with additives like formic acid or acetic acid to improve ionization.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity.[6] This involves monitoring a specific precursor ion of pyriofenone and its characteristic product ions.

    • Example MRM transitions for Pyriofenone (IKF-309): Precursor ion (m/z 366.00) -> Product ions (m/z 184.30 for quantification and m/z 209.30 for confirmation).[6]

  • Quantification: Similar to HPLC-UVD, quantification is achieved using a calibration curve generated from the analysis of standard solutions.

Data Presentation: Performance Comparison

The following tables summarize the key performance characteristics of HPLC-UVD and LC-MS/MS for the analysis of pyriofenone, based on data from various validation studies.

Table 1: HPLC-UVD Method Performance

ParameterResultReference
Linearity (r²)> 0.999[7][9]
Range0.05 - 5.0 µg/mL[7][9]
Accuracy (Recovery)72.8% - 99.5%[7][9]
Precision (RSD)2.3% - 6.4%[7][9]
Limit of Detection (LOD)0.01 mg/kg[7][9]
Limit of Quantification (LOQ)0.05 mg/kg[7][9]

Table 2: LC-MS/MS Method Performance

ParameterResultReference
Linearity (r²)Typically > 0.99[6]
Accuracy (Recovery)Generally within 70-120%[6]
Precision (RSD)Typically < 15%[6]
Limit of Quantification (LOQ)As low as 0.01 mg/kg[11]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the cross-validation of HPLC-UVD and LC-MS/MS methods for pyriofenone analysis.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison Sample Crop Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (Acetonitrile) Homogenization->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract HPLC_UVD HPLC-UVD Analysis FinalExtract->HPLC_UVD LC_MSMS LC-MS/MS Analysis FinalExtract->LC_MSMS Data_HPLC HPLC-UVD Data HPLC_UVD->Data_HPLC Data_LCMSMS LC-MS/MS Data LC_MSMS->Data_LCMSMS Comparison Method Comparison (Linearity, Accuracy, Precision, LOD, LOQ) Data_HPLC->Comparison Data_LCMSMS->Comparison

Cross-validation workflow for pyriofenone analysis.

Discussion and Conclusion

Both HPLC-UVD and LC-MS/MS are suitable methods for the quantification of pyriofenone in various matrices. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC-UVD is a robust, cost-effective, and widely available technique that is well-suited for routine quality control and monitoring where residue levels are expected to be within the established limits of quantification.[1] Its performance in terms of linearity, accuracy, and precision is generally excellent for these applications.

  • LC-MS/MS provides superior sensitivity and selectivity.[6] This makes it the preferred method for the analysis of trace levels of pyriofenone, for confirmatory analysis, and for complex matrices where interferences may be a concern. The use of MRM significantly reduces the likelihood of false positives.

  • For routine analysis and screening purposes where high sample throughput and cost-effectiveness are priorities, HPLC-UVD is a highly suitable method.

  • For regulatory compliance, trace-level detection, and in cases requiring unambiguous identification, LC-MS/MS is the gold standard.

A cross-validation approach, where a subset of samples is analyzed by both methods, can provide the highest level of confidence in the analytical results, leveraging the strengths of both techniques.

References

Designing an Inter-laboratory Study for the Analysis of Pyriofenone Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of pyriofenone (B131606), a key fungicide, is crucial for regulatory compliance, food safety, and environmental monitoring. The use of a stable isotope-labeled internal standard, such as Pyriofenone-d9, is considered the gold standard for chromatographic analysis, offering superior accuracy and precision by correcting for matrix effects and variations in sample processing. This guide provides a comprehensive framework for designing an inter-laboratory study to validate and compare the performance of pyriofenone analysis using this compound as an internal standard against traditional quantification methods.

This document outlines the necessary experimental protocols, data presentation structures, and logical workflows to conduct a thorough comparative analysis. The goal is to generate robust data that can objectively demonstrate the benefits of employing a deuterated internal standard in routine pyriofenone analysis.

Comparative Analysis of Quantification Methods

The primary objective of the proposed inter-laboratory study is to compare the performance of pyriofenone quantification using an internal standard (this compound) versus an external standard method. The study will assess key validation parameters such as accuracy, precision, linearity, and sensitivity.

Table 1: Expected Performance Characteristics of Pyriofenone Analysis using External Standard vs. Internal Standard (this compound) Methods.

Performance ParameterExternal Standard MethodInternal Standard (this compound) MethodJustification for Expected Improvement
Accuracy (% Recovery) 80-110%95-105%The internal standard compensates for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement.
Precision (RSD) < 15%< 5%The internal standard corrects for variations in injection volume and instrument response, leading to more consistent results.
Linearity (r²) > 0.99> 0.995Both methods are expected to show good linearity, but the internal standard can improve the consistency of the calibration curve.
Limit of Quantification (LOQ) 0.01 mg/kg0.01 mg/kgThe LOQ is primarily determined by instrument sensitivity and is not expected to change significantly with the use of an internal standard.

Experimental Protocols

A detailed and harmonized experimental protocol is essential for the success of an inter-laboratory study. The following sections outline the proposed methodologies for sample preparation and analysis.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted and efficient technique for the extraction of pesticide residues from food matrices.

  • Homogenization: Weigh 10 g (± 0.1 g) of a homogenized sample (e.g., fruit or vegetable matrix) into a 50 mL centrifuge tube.

  • Internal Standard Spiking: For the internal standard method, add a specific volume of this compound standard solution in acetonitrile (B52724) to each sample to achieve a final concentration of 0.1 µg/mL. For the external standard method, this step is omitted.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at 10,000 rpm for 2 minutes.

  • Sample Dilution and Analysis:

    • Take an aliquot of the cleaned supernatant and dilute it with a suitable solvent (e.g., 1:1 acetonitrile:water).

    • Transfer the final extract into an autosampler vial for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and selectivity required for the trace-level quantification of pyriofenone.

Table 2: Proposed LC-MS/MS Instrumental Parameters.

ParameterCondition
LC Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Pyriofenone: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier) This compound: Precursor ion > Product ion 1 (Quantifier)

Inter-laboratory Study Design Workflow

A well-structured workflow is critical for ensuring the consistency and validity of the results from different participating laboratories.

G Inter-laboratory Study Workflow for Pyriofenone Analysis cluster_0 Study Preparation cluster_1 Laboratory Analysis cluster_2 Data Submission and Analysis cluster_3 Reporting and Conclusion A Define Study Objectives and Parameters B Select Participating Laboratories A->B C Prepare and Distribute Homogenized Samples and Standards (including this compound) B->C D Laboratories Analyze Samples Using Both External and Internal Standard Methods C->D E Data Acquisition and Initial Processing D->E F Participating Laboratories Submit Raw and Processed Data E->F G Centralized Statistical Analysis (Accuracy, Precision, Linearity) F->G H Comparison of Method Performance G->H I Drafting of the Inter-laboratory Study Report H->I J Final Report Dissemination to Stakeholders I->J

Caption: A flowchart illustrating the key stages of the proposed inter-laboratory study.

Pyriofenone Mode of Action

Understanding the mode of action of pyriofenone is relevant for researchers in drug development and toxicology. Pyriofenone is classified as a FRAC (Fungicide Resistance Action Committee) Group 50 fungicide. It acts by disrupting the actin cytoskeleton in fungi, which is essential for various cellular processes.

G Proposed Mode of Action of Pyriofenone Pyriofenone Pyriofenone Disruption Disruption of Cytoskeleton Dynamics Pyriofenone->Disruption Inhibits Actin Actin Filaments Actin->Disruption Myosin Myosin Motors Myosin->Disruption CellularProcesses Essential Cellular Processes (e.g., cell division, growth, transport) FungalDeath Fungal Cell Death CellularProcesses->FungalDeath Leads to Disruption->CellularProcesses Impacts

Caption: A diagram showing the proposed mechanism of pyriofenone's fungicidal activity.

By following this comprehensive guide for an inter-laboratory study, research institutions and regulatory bodies can generate the necessary data to confidently establish the most reliable and robust analytical methodology for pyriofenone, ultimately contributing to enhanced food safety and environmental protection.

Determining the accuracy and precision of pyriofenone analysis with Pyriofenone-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the fungicide pyriofenone (B131606), achieving accurate and precise results is paramount. This guide provides a comparative overview of analytical methodologies, highlighting the significant advantages of employing a stable isotope-labeled internal standard, Pyriofenone-d9, to mitigate matrix effects and enhance data reliability.

The quantification of pyriofenone in complex matrices such as agricultural products, soil, and water is often challenged by matrix effects, which can lead to either suppression or enhancement of the analyte signal in techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] These effects can compromise the accuracy and precision of the results. The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, is a highly effective strategy to compensate for these matrix-induced variations.[2]

Performance Comparison: With and Without Internal Standard

To provide a baseline for comparison, the following table summarizes the performance of validated methods for pyriofenone analysis that do not employ an internal standard.

Analytical MethodMatrixFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)
HPLC-UVD Agricultural Products (Korean melon, pepper, potato, mandarin, soybean, hulled rice)0.05 mg/kg72.8 - 99.52.3 - 6.4
0.5 mg/kg72.8 - 99.52.3 - 6.4
LC-MS/MS Surface and Drinking Water0.05 µg/L (LOQ)Within 70-120≤20
0.5 µg/L (10x LOQ)Within 70-120≤20
LC-MS/MS Soil (Sandy Loam)0.001 mg/kg (LOQ)Within 70-120≤20
0.1 mg/kg (100x LOQ)Within 70-120≤20

Data compiled from multiple sources.[4][5][6]

By incorporating this compound as an internal standard, it is anticipated that the accuracy and precision of these methods would be significantly improved, particularly in complex sample matrices where matrix effects are more pronounced. The internal standard co-elutes with the target analyte and experiences the same degree of signal suppression or enhancement, allowing for a more accurate quantification based on the ratio of the analyte to the internal standard.[2]

Experimental Protocols

Below are detailed methodologies for pyriofenone analysis. The inclusion of this compound is recommended at the beginning of the sample preparation process to account for variations throughout the entire analytical workflow.

Sample Preparation for Agricultural Products (QuEChERS-based Method)
  • Homogenization: Weigh 10-15 g of a representative sample into a blender and homogenize.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Internal Standard Spiking: Add a known amount of this compound solution.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Add it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes.

  • Final Extract Preparation: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Analytical Method: LC-MS/MS
  • LC Column: C18 reversed-phase column

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used.

  • Injection Volume: 5-10 µL

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Pyriofenone: Monitor for specific precursor-to-product ion transitions.

    • This compound: Monitor for the corresponding mass-shifted transitions.

Logical Workflow for Pyriofenone Analysis with this compound

Pyriofenone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Extraction Extraction with Acetonitrile Sample->Extraction IS_Spike Spike with this compound Extraction->IS_Spike Centrifuge1 Centrifugation IS_Spike->Centrifuge1 dSPE d-SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Filtration Filtration Centrifuge2->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Final Extract Data_Processing Data Processing (Ratio of Pyriofenone to this compound) LC_MSMS->Data_Processing Result Accurate Quantification Data_Processing->Result Accuracy_Pathway cluster_analyte Analyte cluster_is Internal Standard cluster_correction Correction Pyriofenone Pyriofenone Pyriofenone_Extraction Extraction Efficiency Pyriofenone->Pyriofenone_Extraction Pyriofenone_Matrix Matrix Effect (Ion Suppression/Enhancement) Pyriofenone_Extraction->Pyriofenone_Matrix IS_Extraction Extraction Efficiency Pyriofenone_Signal Measured Signal Pyriofenone_Matrix->Pyriofenone_Signal IS_Matrix Matrix Effect (Ion Suppression/Enhancement) Ratio Signal Ratio (Analyte / IS) Pyriofenone_Signal->Ratio Pyriofenone_d9 This compound Pyriofenone_d9->IS_Extraction IS_Extraction->IS_Matrix IS_Signal Measured Signal IS_Matrix->IS_Signal IS_Signal->Ratio Accurate_Result Accurate Result Ratio->Accurate_Result

References

A Comparative Guide to Pyriofenone Quantification: Assessing Linearity and Range with and without Pyriofenone-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the fungicide pyriofenone (B131606), achieving accurate and reliable quantification is paramount. This guide provides a comparative assessment of analytical methods for pyriofenone, focusing on linearity and analytical range. We will explore established High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods. Furthermore, we will delve into the significant advantages of employing a stable isotope-labeled internal standard, such as Pyriofenone-d9, for enhanced accuracy and mitigation of matrix effects.

Performance Comparison of Analytical Methods

The selection of an analytical method for pyriofenone quantification is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of commonly employed methods.

ParameterHPLC-UVDLC-MS/MSLC-MS/MS with this compound (Expected)
Linearity Range 0.05 - 5.0 mg/kg[1][2]Typically 0.001 - 0.1 mg/kg or wider, depending on matrix and instrumentation[1][3]Expected to be similar to or wider than standard LC-MS/MS, with improved consistency across various matrices.
Correlation Coefficient (r²) > 0.999[1][2]> 0.99Expected to be consistently > 0.999, even in complex matrices, due to correction for matrix effects.
Limit of Detection (LOD) 0.01 mg/kg[1][2]As low as 0.0005 mg/kg in soil[1]Expected to be similar to standard LC-MS/MS.
Limit of Quantification (LOQ) 0.05 mg/kg in agricultural products[1][2]0.001 mg/kg in soil, 0.01 mg/kg in plant commodities, 0.05 µg/L in water[1]Expected to be similar to standard LC-MS/MS, with higher accuracy at the LOQ.
Matrix Effect Prone to interferences, requiring extensive cleanup.Susceptible to ion suppression or enhancement, which can affect accuracy.[4]Significantly minimized, leading to more accurate and precise results.[4][5]
Precision (RSD%) 2.3 - 6.4%[1][2]Typically < 20%Expected to be lower (improved precision) compared to methods without an internal standard.

The Advantage of Using this compound as an Internal Standard

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for correcting analytical variability.[4][5] this compound, a deuterated analog of pyriofenone, co-elutes with the target analyte and experiences identical ionization effects in the mass spectrometer's source.[5] By calculating the ratio of the analyte signal to the internal standard signal, variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement are effectively normalized.[4] This leads to a more linear and accurate calibration curve, especially when analyzing complex matrices such as soil, food, or biological fluids. While specific data for this compound is not widely published, the principles of isotope dilution mass spectrometry strongly suggest that its inclusion would lead to superior data quality.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for pyriofenone quantification.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.

  • Homogenization : A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.

  • Extraction : The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (B52724). For samples with low water content, deionized water may be added. If using an internal standard, this compound would be added at this stage.

  • Salting Out : QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added, and the tube is shaken vigorously. This step facilitates the partitioning of pyriofenone into the acetonitrile layer.

  • Centrifugation : The sample is centrifuged to separate the acetonitrile layer from the aqueous and solid phases.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a dSPE tube containing a sorbent (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences) and magnesium sulfate. This step removes interfering matrix components.

  • Final Extract : After vortexing and centrifugation, the final extract is collected for analysis.

Analytical Method 1: HPLC-UVD

This method is suitable for routine monitoring where high sensitivity is not the primary requirement.

  • Instrumentation : High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : An isocratic or gradient mixture of acetonitrile and water.

  • Flow Rate : Typically 1.0 mL/min.

  • Injection Volume : 20 µL.

  • Detection Wavelength : 220 nm.[6]

  • Quantification : Based on an external calibration curve constructed from pyriofenone standards of known concentrations.[6]

Analytical Method 2: LC-MS/MS

LC-MS/MS provides high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

  • Instrumentation : Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 reversed-phase column.

  • Mobile Phase : A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate : Adapted to the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume : 5-10 µL.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • MS/MS Detection : Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for pyriofenone are monitored. A common transition is m/z 366.0 → 184.3 for quantification.[3]

  • Quantification : When using this compound, quantification is based on the ratio of the peak area of pyriofenone to the peak area of this compound, plotted against the concentration of the calibration standards.

Experimental Workflow for Pyriofenone Quantification

The following diagram illustrates a typical workflow for the analysis of pyriofenone in a given sample matrix.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction with Acetonitrile (Addition of this compound) Homogenization->Extraction Cleanup dSPE Cleanup Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LC_Separation LC Separation FinalExtract->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A generalized workflow for pyriofenone quantification using an internal standard.

References

Navigating Complex Matrices: A Comparative Guide to Pyriofenone-d9 Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of pesticide residues is paramount for ensuring food safety and environmental quality. Pyriofenone, a widely used fungicide, is frequently monitored in various agricultural and environmental samples. The use of a stable isotope-labeled internal standard, such as Pyriofenone-d9, is a critical component of robust analytical methodologies, ensuring accuracy by compensating for matrix effects and procedural losses during sample preparation and analysis. This guide provides a comparative overview of Pyriofenone recovery in different sample matrices, details common experimental protocols, and explains the pivotal role of this compound in achieving reliable quantification.

The Role of this compound as an Internal Standard

This compound is a deuterated form of Pyriofenone. In analytical chemistry, particularly for methods like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for quantification.[1][2][3] These compounds are chemically identical to the analyte of interest but have a different mass due to the presence of heavy isotopes.

The fundamental principle behind using this compound is that it will behave identically to the native Pyriofenone throughout the entire analytical process, including extraction, cleanup, and ionization in the mass spectrometer.[2][4] Therefore, any loss of the target analyte (Pyriofenone) during sample processing will be mirrored by a proportional loss of the internal standard (this compound). By adding a known amount of this compound to the sample at the beginning of the workflow, the ratio of the native analyte to the internal standard can be used to accurately calculate the initial concentration of Pyriofenone, effectively correcting for variations in recovery.[1][3]

Due to this corrective function, specific recovery data for this compound is often not reported separately in validation studies. The recovery of the internal standard is inherently factored into the final calculated concentration of the target analyte, and its consistent response across samples is a key indicator of method performance.

Comparative Recovery of Pyriofenone in Diverse Matrices

The recovery of Pyriofenone has been evaluated in a multitude of sample types, utilizing various extraction and analytical techniques. The following table summarizes the reported recovery data for the parent compound, which provides a strong indication of the expected recovery for this compound.

Sample MatrixAnalytical MethodExtraction MethodFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Korean MelonHPLC-UVDAcetonitrile (B52724) extraction, Dichloromethane partitioning, Silica cartridge cleanup0.0599.53.2[5][6]
0.596.72.3[5][6]
PepperHPLC-UVDAcetonitrile extraction, Dichloromethane partitioning, Silica cartridge cleanup0.0596.24.1[5][6]
0.593.82.8[5][6]
PotatoHPLC-UVDAcetonitrile extraction, Dichloromethane partitioning, Silica cartridge cleanup0.0572.86.4[5][6]
0.578.45.1[5][6]
MandarinHPLC-UVDAcetonitrile extraction, Dichloromethane partitioning, Silica cartridge cleanup0.0585.34.5[5][6]
0.588.13.7[5][6]
SoybeanHPLC-UVDAcetonitrile extraction, Dichloromethane partitioning, Silica cartridge cleanup0.0590.12.9[5][6]
0.592.53.3[5][6]
Hulled RiceHPLC-UVDAcetonitrile extraction, Dichloromethane partitioning, Silica cartridge cleanup0.0581.25.8[5][6]
0.585.74.9[5][6]
GrapesLC-MS/MSAcetonitrile/Water/HCl extraction---[7]
Animal Tissues (Liver, Kidney, Muscle, Fat), Milk, EggsLC-MS/MSAcetonitrile/Water/HCl extraction, SPE cleanup---[7]

Experimental Protocols for Pyriofenone Residue Analysis

The selection of an appropriate extraction and cleanup method is crucial for achieving good recovery and minimizing matrix interference. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and solvent extraction followed by solid-phase extraction (SPE) cleanup are commonly employed for the analysis of Pyriofenone residues in various matrices.

QuEChERS-Based Sample Preparation for Agricultural Commodities

The QuEChERS method is a widely adopted technique for pesticide residue analysis in food matrices due to its simplicity, speed, and effectiveness.[8]

1. Sample Homogenization:

  • A representative portion of the sample (e.g., 10-15 g) is homogenized to a uniform consistency. For dry samples, a specific amount of water may be added to aid extraction.[8]

2. Internal Standard Spiking:

  • A known amount of this compound solution is added to the homogenized sample.

3. Extraction:

  • Acetonitrile (typically 10-15 mL) is added to the sample in a centrifuge tube.

  • The tube is sealed and shaken vigorously for 1 minute.

4. Salting-Out and Partitioning:

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added.

  • The tube is immediately shaken vigorously for 1 minute to prevent salt agglomeration and ensure proper phase separation.

  • The sample is then centrifuged.

5. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • An aliquot of the upper acetonitrile layer is transferred to a dSPE tube containing sorbents such as primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences.

  • The tube is vortexed and then centrifuged.

6. Final Extract Preparation:

  • The supernatant is filtered and is then ready for analysis by LC-MS/MS.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Sample Homogenization Spiking 2. Spike with This compound Homogenization->Spiking Extraction 3. Acetonitrile Extraction Spiking->Extraction Salting_Out 4. Add QuEChERS Salts & Shake Extraction->Salting_Out Centrifugation1 5. Centrifuge Salting_Out->Centrifugation1 dSPE 6. Dispersive SPE (dSPE) Cleanup Centrifugation1->dSPE Transfer Supernatant Centrifugation2 7. Centrifuge dSPE->Centrifugation2 Analysis 8. LC-MS/MS Analysis Centrifugation2->Analysis Filter Supernatant

QuEChERS workflow for Pyriofenone analysis.

Solvent Extraction and SPE Cleanup for Complex Matrices

For more complex matrices or when a different cleanup approach is desired, a traditional solvent extraction followed by solid-phase extraction (SPE) can be utilized.

1. Sample Preparation and Spiking:

  • The sample is homogenized, and a known amount of this compound is added.

2. Extraction:

  • The sample is extracted with a suitable solvent mixture, such as acetonitrile/water/hydrochloric acid (50:50:1, v/v/v).[7]

  • The mixture is shaken or homogenized and then centrifuged to separate the solid and liquid phases.

3. Solid-Phase Extraction (SPE) Cleanup:

  • The supernatant is loaded onto an SPE cartridge (e.g., silica-based).

  • The cartridge is washed with a weak solvent to remove interferences.

  • The analyte is then eluted with a stronger solvent.

4. Final Extract Preparation:

  • The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_clean Cleanup cluster_final Final Steps cluster_analyze Analysis Homogenize 1. Homogenize Sample Spike 2. Spike with This compound Homogenize->Spike Solvent_Extract 3. Solvent Extraction (e.g., ACN/Water/HCl) Spike->Solvent_Extract Centrifuge1 4. Centrifuge Solvent_Extract->Centrifuge1 SPE_Load 5. Load Supernatant onto SPE Cartridge Centrifuge1->SPE_Load Transfer Supernatant SPE_Wash 6. Wash SPE Cartridge SPE_Load->SPE_Wash SPE_Elute 7. Elute Pyriofenone SPE_Wash->SPE_Elute Evaporate 8. Evaporate & Reconstitute SPE_Elute->Evaporate Analyze 9. LC-MS/MS Analysis Evaporate->Analyze

Solvent extraction and SPE workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.